molecular formula C49H51N5O11 B8081539 Fmoc-Phe-Lys(Boc)-PAB-PNP

Fmoc-Phe-Lys(Boc)-PAB-PNP

Número de catálogo: B8081539
Peso molecular: 886.0 g/mol
Clave InChI: AHKVECQGASADRU-MJPWBCPGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-Phe-Lys(Boc)-PAB-PNP is a useful research compound. Its molecular formula is C49H51N5O11 and its molecular weight is 886.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H51N5O11/c1-49(2,3)65-46(57)50-28-12-11-19-42(44(55)51-34-22-20-33(21-23-34)30-63-48(59)64-36-26-24-35(25-27-36)54(60)61)52-45(56)43(29-32-13-5-4-6-14-32)53-47(58)62-31-41-39-17-9-7-15-37(39)38-16-8-10-18-40(38)41/h4-10,13-18,20-27,41-43H,11-12,19,28-31H2,1-3H3,(H,50,57)(H,51,55)(H,52,56)(H,53,58)/t42-,43-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKVECQGASADRU-MJPWBCPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H51N5O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

886.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Fmoc-Phe-Lys(Boc)-PAB-PNP: A Cleavable Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Phe-Lys(Boc)-PAB-PNP is a critical component in the field of targeted cancer therapy, serving as a sophisticated, cleavable linker for the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a promising class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting these two moieties is of paramount importance, dictating the stability of the ADC in circulation and the efficiency of payload release at the target site. This technical guide provides an in-depth overview of the structure, mechanism of action, and application of this compound in the development of next-generation ADCs.

Core Properties of this compound

This compound is a complex chemical entity meticulously designed to incorporate several key functionalities essential for its role as an ADC linker. It is comprised of a dipeptide sequence, protecting groups, a self-immolative spacer, and a reactive group for payload conjugation.

Structural Components and Their Functions:

  • Fmoc (Fluorenylmethyloxycarbonyl): A base-labile protecting group for the N-terminus of the dipeptide. Its removal is a crucial step during the synthesis of the linker-payload conjugate.

  • Phe-Lys (Phenylalanine-Lysine): A dipeptide sequence that serves as the cleavage site for lysosomal proteases, particularly Cathepsin B.[] The specificity of this cleavage event ensures that the cytotoxic payload is preferentially released inside the target cancer cells, where these proteases are often overexpressed.[][2]

  • Boc (tert-Butoxycarbonyl): An acid-labile protecting group for the epsilon-amino group of the lysine (B10760008) residue. This protection prevents unwanted side reactions during synthesis.

  • PAB (p-Aminobenzyl): A self-immolative spacer.[3][4] Following the enzymatic cleavage of the Phe-Lys dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction, leading to the release of the attached cytotoxic drug in its active form.[4]

  • PNP (p-Nitrophenyl): A good leaving group that facilitates the conjugation of the linker to a cytotoxic payload, typically through a carbamate (B1207046) linkage.

The collective action of these components ensures that the ADC remains stable in the systemic circulation, minimizing off-target toxicity, and efficiently releases its potent payload upon internalization into the target cancer cell.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
CAS Number 1646299-50-4[5][6]
Molecular Formula C49H51N5O11[5][6]
Molecular Weight 885.96 g/mol [5][6]
Appearance White to off-white solid[5]
Purity ≥98%[6]
Storage Conditions -20°C, stored under nitrogen[5][6]
Solubility DMSO: 6 mg/mL (6.77 mM; requires sonication)[5]

Visualizing the Structure and Mechanism

Chemical Structure of this compound

G cluster_main cluster_fmoc cluster_peptide cluster_boc cluster_pab cluster_pnp a This compound fmoc Fmoc phe Phe fmoc->phe N-terminus protection lys Lys phe->lys Peptide bond boc Boc lys->boc Side-chain protection pab PAB lys->pab Amide bond pnp PNP pab->pnp Carbamate linkage

Caption: Chemical structure of this compound.

Mechanism of Action in an Antibody-Drug Conjugate

The following workflow illustrates the sequential steps from ADC internalization to payload release, facilitated by the this compound linker (note: for the purpose of this diagram, the linker is assumed to be conjugated to a payload and an antibody).

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Lysosome) ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Receptor-mediated Endocytosis Receptor->Internalization Internalization Lysosome ADC in Lysosome Internalization->Lysosome Cleavage Protease (Cathepsin B) Cleavage of Phe-Lys Lysosome->Cleavage SelfImmolation PAB Spacer Self-Immolation Cleavage->SelfImmolation PayloadRelease Active Payload Released SelfImmolation->PayloadRelease

Caption: ADC mechanism from binding to payload release.

Generalized Experimental Protocol for ADC Synthesis

The following is a generalized protocol for the synthesis of an ADC using the this compound linker. This protocol is intended as a guideline and may require optimization based on the specific antibody and payload being used.

Materials:

  • This compound

  • Cytotoxic payload with a suitable nucleophilic handle (e.g., hydroxyl or amino group)

  • Monoclonal antibody

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • Trifluoroacetic acid (TFA)

  • Reaction buffers (e.g., phosphate-buffered saline, PBS)

  • Size-exclusion chromatography (SEC) system

  • Hydrophobic interaction chromatography (HIC) system

Procedure:

  • Payload-Linker Conjugation:

    • Dissolve this compound and the cytotoxic payload in anhydrous DMF.

    • Add DIPEA to the reaction mixture to facilitate the nucleophilic attack of the payload on the PNP-activated carbonate, forming a stable carbamate bond.

    • Monitor the reaction progress by an appropriate analytical method (e.g., HPLC or LC-MS).

    • Upon completion, purify the Fmoc-Phe-Lys(Boc)-PAB-Payload conjugate.

  • Fmoc Deprotection:

    • Treat the purified conjugate with a solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the dipeptide.

    • Monitor the deprotection reaction until completion.

    • Purify the resulting Phe-Lys(Boc)-PAB-Payload.

  • Antibody Modification (if necessary):

    • If conjugating to cysteine residues, partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP.

    • If conjugating to lysine residues, no prior modification is typically needed.

  • Linker-Payload-Antibody Conjugation:

    • Activate the N-terminus of the Phe-Lys(Boc)-PAB-Payload to create a reactive ester (e.g., an NHS ester).

    • React the activated linker-payload with the antibody in a suitable reaction buffer.

    • Control the stoichiometry of the reaction to achieve the desired drug-to-antibody ratio (DAR).

  • Boc Deprotection:

    • Treat the ADC with a solution of TFA to remove the Boc protecting group from the lysine side chain. This step is often performed after conjugation to the antibody.

  • Purification and Characterization of the ADC:

    • Purify the final ADC using SEC to remove unconjugated linker-payload and other small molecules.

    • Characterize the ADC for purity, DAR, and aggregation using techniques such as HIC-HPLC, UV-Vis spectroscopy, and SEC.

Cellular Impact of the Released Payload

The ultimate goal of an ADC is to deliver a cytotoxic payload to a cancer cell. Once the payload is released through the mechanism described above, it can exert its cell-killing effects through various signaling pathways, depending on the nature of the drug.

Cellular_Impact cluster_cell Target Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Payload Released Cytotoxic Payload DNA DNA Payload->DNA DNA Damage/Intercalation Microtubules Microtubules Payload->Microtubules Microtubule Disruption Replication DNA Replication & Transcription DNA->Replication Apoptosis Apoptosis (Programmed Cell Death) Replication->Apoptosis Inhibition leads to CellDivision Cell Division (Mitosis) Microtubules->CellDivision CellDivision->Apoptosis Arrest leads to

References

The Mechanism of Action of Phe-Lys ADC Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. Among the various linker technologies, the enzymatically cleavable dipeptide linker, Phenylalanine-Lysine (Phe-Lys), has garnered significant interest. This technical guide provides an in-depth exploration of the mechanism of action of Phe-Lys ADC linkers, encompassing their cleavage, stability, and the methodologies used for their evaluation.

Core Mechanism: Cathepsin B-Mediated Cleavage

The Phe-Lys linker is a substrate for lysosomal proteases, primarily Cathepsin B, which is often overexpressed in the tumor microenvironment and within cancer cells.[1][] The mechanism of action is initiated upon the binding of the ADC to its target antigen on the cancer cell surface, followed by internalization.

Signaling Pathway of ADC Internalization and Payload Release

ADC_Internalization_Pathway ADC 1. ADC Binding Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Internalization 2. Receptor-Mediated Endocytosis Antigen->Internalization Endosome 3. Early Endosome Internalization->Endosome Lysosome 4. Late Endosome/ Lysosome Fusion Endosome->Lysosome Cleavage 5. Cathepsin B Cleavage of Phe-Lys Linker Lysosome->Cleavage Payload_Release 6. Payload Release (via PABC self-immolation) Cleavage->Payload_Release Target 7. Payload Binds Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Target Apoptosis 8. Cell Apoptosis Target->Apoptosis

ADC Internalization and Payload Release Pathway.

Upon internalization, the ADC-antigen complex is trafficked through the endosomal-lysosomal pathway.[3][4] The acidic environment of the lysosome (pH 4.5-5.0) provides the optimal conditions for Cathepsin B activity.[1] Cathepsin B recognizes and cleaves the peptide bond between the Phenylalanine and Lysine residues.[]

This cleavage event often triggers a self-immolation process, particularly when a para-aminobenzyl carbamate (B1207046) (PABC) spacer is incorporated into the linker design. The PABC spacer, upon cleavage of the Phe-Lys dipeptide, spontaneously decomposes to release the unmodified, active cytotoxic payload into the cytoplasm.[5] The released payload can then bind to its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and apoptosis.[3]

Quantitative Data

The stability of the ADC linker in systemic circulation is paramount to minimize off-target toxicity. Conversely, efficient cleavage within the tumor cell is necessary for efficacy. The following tables summarize key quantitative data for Phe-Lys linkers.

Table 1: Comparative Plasma Stability of Phe-Lys and Val-Cit ADC Linkers

LinkerPlasma SourceHalf-life (t1/2)Reference(s)
Phe-Lys-PABC Human 30 days [6]
Val-Cit-PABCHuman230 days[6]
Phe-Lys-PABC Mouse 12.5 hours [6]
Val-Cit-PABCMouse80 hours[6]

Note: The significant difference in half-life between human and mouse plasma for both linkers highlights the importance of selecting appropriate preclinical models.

Table 2: Kinetic Parameters for Cathepsin B Cleavage of Dipeptide Linkers

Linker SequenceEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
Phe-Lys-PABC Cathepsin B18.51.68.65 x 10⁴[1]
Val-Cit-PABCCathepsin B15.21.81.18 x 10⁵[1]
Val-Ala-PABCCathepsin B25.81.24.65 x 10⁴[1]

Note: While Val-Cit has a slightly higher catalytic efficiency, Phe-Lys is still rapidly cleaved by Cathepsin B. The values presented are based on a specific experimental setup and may vary.

Experimental Protocols

Detailed and robust experimental protocols are essential for the evaluation of ADCs with Phe-Lys linkers.

ADC Plasma Stability Assay

This assay determines the stability of the ADC in plasma over time by measuring the amount of intact ADC or released payload.

Experimental Workflow for ADC Plasma Stability Assay

ADC_Plasma_Stability_Workflow Start Start: ADC Sample Incubation Incubate ADC in Plasma (e.g., Human, Mouse) at 37°C Start->Incubation Timepoints Collect Aliquots at Various Time Points Incubation->Timepoints Quench Quench Reaction/ Stop Degradation Timepoints->Quench Analysis Analyze Samples Quench->Analysis LCMS LC-MS Analysis: - Intact ADC (DAR) - Free Payload Analysis->LCMS Primary Method ELISA ELISA Analysis: - Total Antibody - Conjugated Antibody Analysis->ELISA Alternative/Complementary Data_Analysis Data Analysis: - Calculate Half-life - Determine % Payload Release LCMS->Data_Analysis ELISA->Data_Analysis End End: Stability Profile Data_Analysis->End

Workflow for ADC Plasma Stability Assessment.

Methodology:

  • Materials:

    • Antibody-Drug Conjugate (ADC) with Phe-Lys linker.

    • Control ADC (with a known stable linker, if available).

    • Plasma (Human, Mouse, Rat, etc.).

    • Phosphate-buffered saline (PBS).

    • Quenching solution (e.g., acetonitrile).

    • LC-MS system.

  • Procedure:

    • Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.[7]

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

    • Immediately quench the reaction by adding a protein precipitation agent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant for the free payload using LC-MS/MS.[7]

    • To determine the average drug-to-antibody ratio (DAR) over time, the intact or partially degraded ADC can be analyzed by LC-MS after appropriate sample preparation (e.g., immunoaffinity capture).[8][9]

  • Data Analysis:

    • Quantify the concentration of the released payload at each time point.

    • Calculate the percentage of payload release over time.

    • Determine the half-life (t1/2) of the ADC linker in plasma.

Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the Phe-Lys linker to cleavage by its target enzyme, Cathepsin B.

Experimental Workflow for Cathepsin B Cleavage Assay

Cathepsin_B_Cleavage_Workflow Start Start: Fluorogenic Phe-Lys Substrate Reagents Prepare Reagents: - Activated Cathepsin B - Assay Buffer (pH 5.5) Start->Reagents Incubation Incubate Substrate with Cathepsin B at 37°C Reagents->Incubation Measurement Measure Fluorescence Intensity Over Time Incubation->Measurement Data_Analysis Data Analysis: - Determine Initial Velocity - Calculate Km and kcat Measurement->Data_Analysis End End: Kinetic Parameters Data_Analysis->End

Workflow for Cathepsin B Cleavage Kinetics.

Methodology:

  • Materials:

    • Fluorogenic Phe-Lys substrate (e.g., Phe-Lys-AMC, where AMC is 7-amino-4-methylcoumarin).

    • Recombinant human Cathepsin B.

    • Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).[5]

    • Fluorescence microplate reader.

  • Procedure:

    • Activate Cathepsin B by pre-incubating in the assay buffer containing DTT.

    • Prepare serial dilutions of the Phe-Lys-AMC substrate.

    • Add the activated Cathepsin B to the substrate dilutions in a 96-well plate.

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for AMC.[10]

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.

    • Plot V₀ against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

    • Calculate kcat from Vmax and the enzyme concentration.[1]

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Methodology:

  • Materials:

    • Antigen-positive and antigen-negative cancer cell lines.

    • Complete cell culture medium.

    • ADC with Phe-Lys linker.

    • Control antibody and free payload.

    • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).[][12]

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, control antibody, and free payload.

    • Incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).[13]

    • Add the cell viability reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Plot the dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) values.[13]

Bystander Effect

The bystander effect refers to the ability of an ADC's payload, once released from the target cell, to diffuse into and kill neighboring antigen-negative tumor cells.[14] This is a crucial mechanism for treating heterogeneous tumors where not all cells express the target antigen. The Phe-Lys linker, being cleavable, can contribute to the bystander effect if the released payload is membrane-permeable.[14]

Conclusion

The Phe-Lys dipeptide linker represents a well-established and effective technology for the development of antibody-drug conjugates. Its mechanism of action, centered on specific cleavage by lysosomal Cathepsin B, allows for targeted payload release within cancer cells. A thorough understanding of its stability, cleavage kinetics, and the appropriate experimental methodologies for its evaluation is critical for the successful design and development of novel ADCs. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working in this exciting field.

References

An In-Depth Technical Guide to Protease-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of protease-cleavable linkers, a critical component in the design of effective and safe antibody-drug conjugates (ADCs). This document delves into the core principles, mechanisms of action, and key quantitative data associated with these linkers. Detailed experimental protocols and visualizations are provided to facilitate a deeper understanding and practical application of this technology in the field of targeted cancer therapy.

Introduction to Protease-Cleavable Linkers

Protease-cleavable linkers are a class of chemical moieties that connect a monoclonal antibody to a potent cytotoxic payload in an ADC. These linkers are designed to be stable in systemic circulation and to be selectively cleaved by proteases that are overexpressed in the tumor microenvironment or within tumor cells.[1][2] This targeted release of the cytotoxic agent enhances the therapeutic window of the ADC by maximizing its efficacy against cancer cells while minimizing off-target toxicity to healthy tissues.[3][]

The design of protease-cleavable linkers is a sophisticated process that requires a balance between stability and selective cleavage. An ideal linker should prevent premature drug release in the bloodstream but allow for rapid and efficient payload liberation upon reaching the target site.[5] The most clinically advanced protease-cleavable linkers are peptide-based, designed to be substrates for lysosomal proteases such as cathepsins, or for proteases abundant in the tumor stroma, including matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA).[6][7]

Mechanism of Action

The mechanism of action for an ADC with a protease-cleavable linker typically involves a multi-step process that begins with the ADC binding to its target antigen on the surface of a cancer cell.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Proteolytic Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement & Cell Death

Figure 1: General mechanism of action for an ADC with a protease-cleavable linker.

Upon internalization, the ADC is trafficked to endosomes and subsequently to lysosomes. The acidic environment of the lysosome and the presence of highly active proteases, such as cathepsin B, facilitate the cleavage of the linker and the release of the cytotoxic payload.[8] For linkers designed to be cleaved in the tumor microenvironment, extracellular proteases like MMPs can release the payload in the vicinity of the tumor, enabling a "bystander effect" where neighboring antigen-negative tumor cells are also killed.[7]

A key feature of many protease-cleavable linkers is the incorporation of a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC). Following enzymatic cleavage of the peptide sequence, the PABC spacer spontaneously decomposes, ensuring the release of the unmodified, fully active payload.[8][]

Types of Protease-Cleavable Linkers

Cathepsin-Cleavable Linkers

Cathepsins are a family of proteases that are highly active in the lysosomal compartment and are often overexpressed in various cancers.[] Linkers containing dipeptide sequences such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) are well-established substrates for cathepsin B.[6][10]

  • Valine-Citrulline (Val-Cit): This is the most widely used cathepsin-cleavable linker in clinically approved and investigational ADCs.[6] It exhibits a good balance of plasma stability and efficient cleavage by multiple lysosomal cathepsins, including B, K, L, and S.[]

  • Valine-Alanine (Val-Ala): This dipeptide is also effectively cleaved by cathepsins, albeit at a slightly slower rate than Val-Cit.[6] A key advantage of Val-Ala is its lower hydrophobicity, which can reduce the propensity for ADC aggregation, particularly at high drug-to-antibody ratios (DARs).[10]

Matrix Metalloproteinase (MMP)-Cleavable Linkers

MMPs are a family of zinc-dependent endopeptidases that are involved in the degradation of the extracellular matrix (ECM). Several MMPs, including MMP-2 and MMP-9, are overexpressed in the tumor microenvironment and are associated with tumor invasion and metastasis.[11] Linkers containing peptide sequences recognized by these MMPs can be designed to release the payload extracellularly.

Urokinase-Type Plasminogen Activator (uPA)-Cleavable Linkers

uPA is a serine protease that is also overexpressed in many cancers and is involved in ECM degradation and tumor cell invasion.[12] Linkers containing specific peptide sequences susceptible to uPA cleavage can be utilized for targeted drug release in the tumor microenvironment.

Cleavage_Sites cluster_linker Protease-Cleavable Linker Structure cluster_proteases Protease Cleavage Sites Ab Antibody Linker_Attach Attachment Chemistry Ab->Linker_Attach Peptide Peptide Sequence Linker_Attach->Peptide Spacer Self-Immolative Spacer (PABC) Peptide->Spacer Payload Payload Spacer->Payload Cathepsin Cathepsin B Cathepsin->Peptide e.g., Val-Cit MMP MMP-2/9 MMP->Peptide e.g., PLGLAG uPA uPA uPA->Peptide e.g., GGR Experimental_Workflow cluster_synthesis 1. ADC Synthesis & Characterization cluster_evaluation 2. In Vitro Evaluation cluster_invivo 3. In Vivo Evaluation Synthesis Linker & ADC Synthesis DAR DAR Determination (HIC, MS) Synthesis->DAR Cleavage Enzymatic Cleavage Assay (Cathepsin, MMP, uPA) DAR->Cleavage Stability Plasma Stability Assay (LC-MS) DAR->Stability Cytotoxicity In Vitro Cytotoxicity Assay (MTT, XTT) DAR->Cytotoxicity PK Pharmacokinetics Cytotoxicity->PK Efficacy Xenograft Efficacy Studies PK->Efficacy

References

The Pivotal Role of the p-Aminobenzyl (PAB) Self-Immolative Spacer in Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic payloads directly to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity. A critical component in the design of many successful ADCs is the linker, which bridges the antibody and the cytotoxic drug. Among the various linker technologies, the p-aminobenzyl (PAB) self-immolative spacer has emerged as a cornerstone, ensuring the conditional and efficient release of the payload within the target cell. This technical guide provides an in-depth exploration of the PAB spacer's mechanism of action, its application in ADC development, and the experimental methodologies used for its evaluation.

The Core Function and Mechanism of the PAB Self-Immolative Spacer

The p-aminobenzyl alcohol (PAB) spacer is a key element in many cleavable linker systems, most notably in conjunction with a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide. Its primary function is to ensure the release of the cytotoxic payload in its native, unmodified, and fully active form following an initial trigger event, typically enzymatic cleavage within the lysosome of a cancer cell. This process is termed "self-immolation" because the spacer spontaneously fragments after the initial cleavage, without the need for further enzymatic activity.

The mechanism of the PAB spacer is a well-characterized 1,6-elimination reaction, an electronic cascade initiated by the cleavage of a promoiety, which unmasks an aniline (B41778) nitrogen. This triggers a rapid and irreversible fragmentation of the spacer, leading to the release of the unmodified cytotoxic drug. This process is crucial for the therapeutic efficacy and safety profile of the ADC.

dot```dot graph PAB_Mechanism { rankdir="LR"; node [shape="box", style="filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

ADC [label="Antibody-Drug Conjugate\n(in lysosome)", fillcolor="#F1F3F4"]; Cleavage [label="Cathepsin B\nCleavage", shape="ellipse", style="filled", fillcolor="#FBBC05"]; Intermediate [label="Unstable Intermediate\n(p-aminobenzyl amine)", fillcolor="#F1F3F4"]; Elimination [label="1,6-Elimination\n(Self-Immolation)", shape="ellipse", style="filled", fillcolor="#EA4335"]; Products [label="Released Payload\n(Active Drug)\n+ Linker Remnants", fillcolor="#34A853", fontcolor="#FFFFFF"];

ADC -> Cleavage [label="Val-Cit cleavage"]; Cleavage -> Intermediate; Intermediate -> Elimination [label="Spontaneous\nelectron cascade"]; Elimination -> Products; }

A Comprehensive Technical Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, the strategic use of protecting groups is paramount to achieving high-purity, high-yield products. Among the various methodologies, Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide manufacturing, largely dominated by two key α-amino protecting group strategies: the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) groups. The choice between these two approaches is a critical decision that influences the entire synthesis process, from resin and side-chain protection strategies to cleavage and purification protocols. This in-depth technical guide provides a comprehensive analysis of the Fmoc and Boc protecting groups, offering a detailed comparison, experimental protocols, and a discussion of common challenges to empower researchers in their peptide synthesis endeavors.

Core Principles: A Tale of Two Chemistries

The fundamental distinction between the Fmoc and Boc strategies lies in the chemical nature of the protecting group and the conditions required for its removal during the stepwise elongation of the peptide chain.[1]

  • The Fmoc Strategy: This approach utilizes the base-labile Fmoc group for Nα-protection. Deprotection is achieved under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][3][4] The side-chain protecting groups are acid-labile, usually based on a tert-butyl (tBu) group, which allows for a final, orthogonal cleavage step using a strong acid like trifluoroacetic acid (TFA).[5][] This orthogonality, where the Nα- and side-chain protecting groups are removed by chemically distinct mechanisms, is a significant advantage of the Fmoc strategy.[][5]

  • The Boc Strategy: As the more traditional method, the Boc strategy employs the acid-labile Boc group for Nα-protection.[] Deprotection is carried out with a moderate acid, such as TFA.[1][5] The side-chain protecting groups are typically benzyl-based (Bzl) and necessitate a much stronger acid, like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage from the resin.[1][5][] This reliance on graduated acid lability rather than true orthogonality means that some side-chain deprotection can occur during the repetitive Nα-deprotection steps.[4]

Comparative Analysis of Fmoc and Boc Strategies

The selection of either the Fmoc or Boc strategy is contingent on a variety of factors, including the peptide sequence, desired length, presence of sensitive residues, and the scale of synthesis.

FeatureFmoc StrategyBoc Strategy
Nα-Protection Base-labile (e.g., 20% piperidine in DMF)[][3]Acid-labile (e.g., 25-50% TFA in DCM)[1][5]
Side-Chain Protection Acid-labile (e.g., tBu, Trt)[5][]Strong acid-labile (e.g., Bzl, Tos)[5][]
Orthogonality Fully Orthogonal[][5]Partial (Graduated Acid Lability)[5]
Cleavage Cocktail Mild (e.g., TFA/TIS/H₂O)[7]Harsh (e.g., HF/anisole, TFMSA)[1][5]
Automation Compatibility Standard for automated synthesizers[8]Less common for modern commercial synthesizers
Handling Precautions Standard laboratory glassware[8]Requires specialized HF-resistant apparatus[8][9]
Compatibility with PTMs Generally compatible[4]Limited due to harsh cleavage conditions
Common Coupling Reagents HATU, HBTU, HCTU[][10]DCC/HOBt, HBTU, HATU[1][]
Typical Coupling Yield >99%[]Generally high, but can be sequence-dependent
Deprotection Time Typically 5-30 minutes[][7]20-30 minutes[1][11]

Chemical Mechanisms and Workflows

The cyclical nature of solid-phase peptide synthesis involves the repeated steps of deprotection and coupling. The underlying chemical mechanisms for the removal of the Fmoc and Boc protecting groups are distinct and are visualized below, along with the general experimental workflows.

Fmoc Deprotection and SPPS Cycle

The deprotection of the Fmoc group proceeds via a β-elimination reaction initiated by a base, typically piperidine. The base abstracts the acidic proton on the fluorene (B118485) ring, leading to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently scavenged by the base.[4][5][12]

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate_Anion Fluorenyl Anion Intermediate Fmoc_Peptide->Intermediate_Anion + Piperidine Free_Amine H₂N-Peptide-Resin Intermediate_Anion->Free_Amine β-elimination DBF Dibenzofulvene (DBF) Intermediate_Anion->DBF releases Piperidine_Adduct DBF-Piperidine Adduct DBF->Piperidine_Adduct + Piperidine (scavenger)

Caption: Mechanism of Fmoc deprotection by piperidine.

The overall workflow for Fmoc-based SPPS is a cyclical process of deprotection, washing, coupling, and further washing.

Fmoc_SPPS_Workflow Start Start with Resin-Bound Amino Acid Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple next Fmoc-Amino Acid (e.g., with HATU/DIEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for all Amino Acids in Sequence Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final N-terminal Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Final_Deprotection->Cleavage End Purified Peptide Cleavage->End

Caption: General workflow of Fmoc solid-phase peptide synthesis.

Boc Deprotection and SPPS Cycle

The Boc group is removed under acidic conditions. Protonation of the carbonyl oxygen of the Boc group facilitates its cleavage, forming a stable tert-butyl cation and an unstable carbamic acid, which rapidly decomposes to release the free amine and carbon dioxide.[13][14] The generated tert-butyl cations are reactive electrophiles and must be scavenged to prevent side reactions with nucleophilic residues like Tryptophan or Methionine.[5]

Boc_Deprotection_Mechanism Boc_Peptide Boc-NH-Peptide-Resin Protonated_Boc Protonated Boc-Peptide Boc_Peptide->Protonated_Boc + TFA (H⁺) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid cleavage tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation Free_Amine_Salt H₃N⁺-Peptide-Resin (TFA Salt) Carbamic_Acid->Free_Amine_Salt - CO₂ Scavenged_Cation Scavenged Cation tButyl_Cation->Scavenged_Cation + Scavenger (e.g., Anisole)

Caption: Mechanism of Boc deprotection by trifluoroacetic acid (TFA).

The Boc SPPS workflow involves an additional neutralization step after deprotection, as the newly formed free amine is in the form of a trifluoroacetate (B77799) salt.[5][15]

Boc_SPPS_Workflow Start Start with Resin-Bound Amino Acid Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Wash1 DCM Wash Deprotection->Wash1 Neutralization Neutralization (e.g., DIEA in DCM) Wash1->Neutralization Wash2 DCM Wash Neutralization->Wash2 Coupling Couple next Boc-Amino Acid (e.g., with HBTU/DIEA) Wash2->Coupling Wash3 DMF/DCM Wash Coupling->Wash3 Repeat Repeat for all Amino Acids in Sequence Wash3->Repeat Repeat->Deprotection Yes Final_Cleavage Final Cleavage & Side-Chain Deprotection (e.g., HF or TFMSA) Repeat->Final_Cleavage No End Purified Peptide Final_Cleavage->End

Caption: General workflow of Boc solid-phase peptide synthesis.

Detailed Experimental Protocols

The following are generalized protocols for manual Fmoc and Boc solid-phase peptide synthesis. These should be adapted based on the specific peptide sequence, resin, and available equipment.

Protocol 1: Fmoc Solid-Phase Peptide Synthesis
  • Resin Swelling:

    • Place the appropriate Fmoc-amino acid pre-loaded resin (e.g., Wang for C-terminal acid, Rink Amide for C-terminal amide) in a reaction vessel.[7][10]

    • Add DMF to swell the resin for 1-2 hours.[1] Drain the solvent.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.[16]

    • Agitate the mixture at room temperature for 5-10 minutes. Drain the solution.[17]

    • Repeat the piperidine treatment for another 15-20 minutes.[7]

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents), a coupling agent like HCTU or HATU (3-5 equivalents), and a base like DIEA (6-10 equivalents) in DMF.[8]

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.[7]

    • Monitor coupling completion with a qualitative test (e.g., Kaiser test).[3]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle.

  • Repeat Cycles:

    • Repeat steps 2-4 for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and N-terminal Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail, typically containing 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger.[7]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[7]

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and dry under vacuum.[1][18]

Protocol 2: Boc Solid-Phase Peptide Synthesis
  • Resin Swelling and First Amino Acid Coupling:

    • Swell a suitable resin (e.g., Merrifield or PAM resin) in DCM for 1-2 hours.[1]

    • If not pre-loaded, couple the first Boc-protected amino acid to the resin using a suitable method (e.g., cesium salt method for Merrifield resin).[11]

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes.[1]

    • Wash the resin thoroughly with DCM to remove excess TFA.[1]

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIEA in DCM until the wash is neutral.[1][5]

    • Wash the resin again with DCM.[1]

  • Amino Acid Coupling:

    • Dissolve the next Boc-protected amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF. Add DIEA (6 equivalents).

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.[1]

    • Monitor the reaction completion (e.g., ninhydrin (B49086) test).

  • Washing:

    • Wash the resin with DMF and DCM.

  • Repeat Cycles:

    • Repeat steps 2-5 for each subsequent amino acid.

  • Final Cleavage and Deprotection:

    • Treat the peptide-resin with a strong acid cocktail, most commonly anhydrous HF, containing scavengers like anisole.[11] This step requires specialized, HF-resistant equipment.

    • The cleavage is typically performed at 0°C for 1 hour.[11]

    • After evaporating the HF, the peptide is precipitated from the resin with cold diethyl ether.

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during both Fmoc and Boc SPPS, potentially compromising the purity and yield of the final peptide.

Side ReactionDescriptionPredominant StrategyMitigation
Aspartimide Formation The side-chain carboxyl group of Asp can form a cyclic imide, especially in Asp-Gly or Asp-Ser sequences, which can then open to form a mixture of α- and β-peptides.[19]Fmoc (base-catalyzed)Use of protecting groups like Hmb on the preceding amino acid's backbone nitrogen; adding HOBt to the piperidine deprotection solution.[19]
Racemization Loss of stereochemical integrity, particularly at the C-terminal residue of the activated amino acid. Cysteine and Histidine are particularly susceptible.[][8]BothUse of additives like HOBt or employing specific coupling reagents (e.g., HATU) can minimize racemization.[][8]
Diketopiperazine Formation Intramolecular cyclization of a dipeptide-resin to form a stable six-membered ring, cleaving the dipeptide from the resin. Most common with Proline in the first two positions.[19]FmocUse of sterically hindered resins like 2-chlorotrityl chloride resin.[19] For Boc, in situ neutralization protocols can suppress this.[19]
Alkylation of Trp/Met The nucleophilic side chains of Tryptophan and Methionine can be alkylated by carbocations generated during deprotection.[5]Boc (acid-catalyzed)Use of scavengers like anisole, thioanisole, or dithiothreitol (B142953) (DTE) in the deprotection and cleavage cocktails.[5][13]
Dehydration of Asn/Gln Dehydration of the side-chain amide of Asparagine or Glutamine to a nitrile can occur during the activation step.[20]BothProtection of the side-chain amide with a group like Trityl (Trt) is recommended, especially for long peptides.[20]

Conclusion

The choice between Fmoc and Boc solid-phase peptide synthesis is a nuanced decision that rests on the specific requirements of the target peptide and the resources available. The Fmoc strategy, with its mild deprotection conditions, orthogonality, and high amenability to automation, has become the predominant method in modern peptide synthesis, particularly for standard peptides and those with sensitive modifications.[1][][4] However, the Boc strategy remains a powerful tool, especially for the synthesis of long and difficult sequences prone to aggregation, where the repeated acid treatments can help disrupt secondary structures.[1] A thorough understanding of the underlying chemistry, potential side reactions, and detailed protocols for each strategy is essential for researchers, scientists, and drug development professionals to successfully and efficiently synthesize high-quality peptides for their research and therapeutic applications.

References

An In-depth Technical Guide to the Solubility and Stability of Fmoc-Phe-Lys(Boc)-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe-Lys(Boc)-PAB-PNP is a crucial bifunctional linker molecule extensively utilized in the field of bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs). This linker system is meticulously designed to connect a cytotoxic payload to a monoclonal antibody, facilitating targeted drug delivery to cancer cells. Its architecture incorporates several key functional components: an N-terminal fluorenylmethyloxycarbonyl (Fmoc) group for orthogonal protection in peptide synthesis, a Boc-protected lysine (B10760008) side chain, a cathepsin B-cleavable Phenylalanine-Lysine (Phe-Lys) dipeptide sequence, a self-immolative p-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) activated carbonate for conjugation to the drug payload.

Understanding the solubility and stability of this linker is paramount for its effective handling, storage, and successful incorporation into complex bioconjugates. This guide provides a comprehensive overview of these properties, supported by available data, detailed experimental protocols, and visualizations to aid researchers in their drug development endeavors.

Physicochemical Properties

PropertyValue
Molecular Formula C49H51N5O11
Molecular Weight 885.96 g/mol [1]
Appearance Solid[2]
Purity ≥98%[1]
CAS Number 1646299-50-4[1][2][3]

Solubility

The solubility of this compound is a critical parameter for its use in synthesis and conjugation reactions. Due to its hydrophobic nature, it is generally soluble in polar aprotic organic solvents.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) 6 mg/mL (6.77 mM)Requires sonication for dissolution. It is noted that hygroscopic DMSO can negatively impact solubility.[2]
Dimethylformamide (DMF) To be determinedCommonly used for dissolving Fmoc-protected amino acids and peptides.
N-Methyl-2-pyrrolidone (NMP) To be determinedAnother common solvent for peptide synthesis and related compounds.
Tetrahydrofuran (THF) To be determined-
Acetonitrile (ACN) To be determined-
Aqueous Solutions Poorly solubleExpected to have low solubility in water and aqueous buffers due to its hydrophobicity.

Stability

The stability of this compound is influenced by storage conditions, pH, and enzymatic activity.

Storage Stability

Proper storage is essential to maintain the integrity of the linker.

ConditionRecommended StorageDuration
Solid -20°C, stored under nitrogenLong-term
In Solvent -80°C, stored under nitrogen6 months[2]
In Solvent -20°C, stored under nitrogen1 month[2]

It is crucial to avoid repeated freeze-thaw cycles of solutions to prevent degradation.

pH and Chemical Stability

The linker contains multiple functional groups susceptible to degradation under certain pH conditions. The Fmoc group is labile to basic conditions (e.g., piperidine), while the Boc group is labile to acidic conditions (e.g., trifluoroacetic acid). The ester linkage of the PNP group is susceptible to hydrolysis, particularly at elevated pH.

Enzymatic Stability and Drug Release Mechanism

The core of this linker's functionality lies in its selective cleavage by the lysosomal protease, cathepsin B, which is often overexpressed in tumor cells. The Phe-Lys dipeptide sequence is a recognized substrate for cathepsin B.[]

A study comparing dipeptide linkers found that an ADC with a Phe-Lys linker has a half-life of approximately 80 days in human plasma, indicating good stability in circulation.[5] The cleavage of the Phe-Lys bond by cathepsin B initiates a cascade that leads to the release of the active drug. This process involves a 1,6-elimination reaction of the PAB spacer, which self-immolates to liberate the payload.[6][7]

The kinetic efficiency of cathepsin B cleavage of a Phe-Lys-PABC-fluorophore substrate has been reported with a kcat/Km of 7800 M⁻¹s⁻¹.[8]

Experimental Protocols

Protocol for Determining Solubility

This protocol provides a general method for determining the solubility of this compound in various organic solvents.

  • Preparation: Accurately weigh a small amount (e.g., 1 mg) of this compound into a clear glass vial.

  • Solvent Addition: Add the selected solvent (e.g., DMF, NMP, THF) in small, precise increments (e.g., 50 µL) to the vial.

  • Dissolution: After each addition, vortex the vial for 30 seconds. If the solid is not fully dissolved, use sonication for up to 5 minutes.

  • Observation: Visually inspect the solution against a dark background to ensure no solid particles remain.

  • Calculation: Continue adding solvent until complete dissolution is achieved. The solubility can then be calculated in mg/mL or mM.

  • Replication: Repeat the experiment at least twice for each solvent to ensure reproducibility.

Protocol for Stability Assessment using HPLC

This protocol outlines a method to assess the stability of this compound under various stress conditions using High-Performance Liquid Chromatography (HPLC).

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ACN) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Dilute the stock solution in an acidic buffer (e.g., 0.1 M HCl) and incubate at a set temperature (e.g., 40°C).

    • Basic: Dilute the stock solution in a basic buffer (e.g., 0.1 M NaOH) and incubate at room temperature.

    • Oxidative: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.

    • Thermal: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 262 nm (for the Fmoc group) and 317 nm (for the PNP group).

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of degradation over time to determine the stability under each condition.

Protocol for Cathepsin B Cleavage Assay

This protocol describes a fluorometric assay to confirm the enzymatic cleavage of the Phe-Lys linker.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for cathepsin B activity (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).

    • Cathepsin B: Reconstitute human cathepsin B in the assay buffer to a working concentration.

    • Substrate: Prepare a stock solution of a fluorogenic Phe-Lys substrate (e.g., Fmoc-Phe-Lys-AMC) or the this compound linker itself if a suitable detection method is available.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add the substrate to each well.

    • Initiate the reaction by adding the cathepsin B solution. Include a negative control without the enzyme.

  • Measurement: Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis: Calculate the rate of cleavage from the slope of the fluorescence versus time plot.

Visualizations

Drug Release Mechanism

ADC Antibody-Drug Conjugate (in circulation) Internalization Receptor-Mediated Endocytosis ADC->Internalization Tumor Cell Targeting Lysosome Lysosome (Low pH, High [Cathepsin B]) Internalization->Lysosome Cleavage Cathepsin B Cleavage of Phe-Lys Lysosome->Cleavage SelfImmolation PAB Spacer 1,6-Self-Immolation Cleavage->SelfImmolation Drug Active Drug Released SelfImmolation->Drug

Caption: Mechanism of drug release from a Phe-Lys linked ADC.

Experimental Workflow for Stability Analysis

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution of Linker Acid Acidic Buffer Stock->Acid Base Basic Buffer Stock->Base Oxidative Oxidative Agent Stock->Oxidative Thermal Elevated Temperature Stock->Thermal Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling HPLC HPLC Analysis (Quantify Parent Peak) Sampling->HPLC Data Calculate Degradation (%) HPLC->Data

Caption: Workflow for assessing the stability of this compound.

Conclusion

This compound is a sophisticated linker designed for the targeted delivery of therapeutic agents. Its solubility in common organic solvents like DMSO facilitates its use in synthetic chemistry, while its notable stability in plasma, coupled with its specific cleavage by lysosomal cathepsin B, makes it an excellent candidate for the development of effective and safe Antibody-Drug Conjugates. The protocols and data presented in this guide offer a foundational understanding for researchers working with this linker, enabling them to optimize their experimental conditions and advance the development of next-generation targeted therapies. Further experimental validation of solubility in a broader range of solvents and detailed kinetic studies of its degradation under various pH and temperature conditions will continue to enhance its application in drug development.

References

Fmoc-Phe-Lys(Boc)-PAB-PNP: A Technical Guide for ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe-Lys(Boc)-PAB-PNP is a crucial component in the field of antibody-drug conjugates (ADCs), serving as a cleavable linker that connects a cytotoxic payload to a monoclonal antibody. This technical guide provides an in-depth overview of its properties, synthesis, and application in the development of targeted cancer therapies. The linker is designed for high stability in systemic circulation and specific cleavage by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. This targeted release mechanism enhances the therapeutic window of the ADC by minimizing off-target toxicity.

The structure consists of a Phenylalanine-Lysine (Phe-Lys) dipeptide, which acts as the recognition site for enzymatic cleavage. The p-aminobenzyl (PAB) group functions as a self-immolative spacer, ensuring the efficient release of the unmodified drug payload upon cleavage. The p-nitrophenyl (PNP) carbonate is an activated group that facilitates the conjugation of the linker to the cytotoxic drug. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which can be removed to allow for further modification or conjugation, while the lysine (B10760008) side chain is protected by a tert-butyloxycarbonyl (Boc) group.

Core Properties and Specifications

The key properties of this compound are summarized in the tables below, providing essential data for its use in research and development.

Physicochemical Properties
PropertyValueReference
CAS Number 1646299-50-4[1]
Molecular Formula C₄₉H₅₁N₅O₁₁[1]
Molecular Weight 885.96 g/mol [1]
Appearance White to off-white solid[2]
Purity ≥98%[1]
Solubility DMSO: 6 mg/mL (6.77 mM)[2]
Similar linkers (e.g., Fmoc-Val-Cit-PAB-PNP) are soluble in DMF and DCM[3]
Storage Store at -20°C, under nitrogen. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Computational Data
ParameterValueReference
Topological Polar Surface Area (TPSA) 213.53 Ų
logP 8.5787
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 11
Rotatable Bonds 18
Stability and Cleavage Data
ParameterValueReference
Plasma Stability (Phe-Lys-PABC linker) Half-life (t₁/₂) of 30 days in human plasma.[4]
Enzymatic Cleavage The Phe-Lys dipeptide is cleaved by Cathepsin B.[5]
Cleavage Rate Comparison The Phe-Lys linker is cleaved approximately 30-fold faster than the Val-Cit linker by Cathepsin B.

Mechanism of Action in Antibody-Drug Conjugates

The strategic design of the this compound linker allows for the controlled release of a cytotoxic payload within target cancer cells. The following diagram illustrates the mechanism of action of an ADC utilizing a Phe-Lys cleavable linker.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Cytotoxic Payload Lysosome->Payload 4. Enzymatic Cleavage of Phe-Lys Linker & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of action of an ADC with a Phe-Lys cleavable linker.

Experimental Protocols

The following are representative protocols for the synthesis and application of this compound. These protocols are based on established methodologies for similar compounds and should be optimized for specific applications.

Protocol 1: Synthesis of this compound

This protocol describes the final step in the synthesis of this compound from its precursor, Fmoc-Phe-Lys(Boc)-PAB-OH. The precursor can be synthesized using standard solid-phase or solution-phase peptide synthesis techniques.

Materials:

  • Fmoc-Phe-Lys(Boc)-PAB-OH

  • p-Nitrophenyl chloroformate (PNP-Cl)

  • Pyridine (B92270) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • Dissolution: Dissolve Fmoc-Phe-Lys(Boc)-PAB-OH (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add pyridine or DIPEA (1.5-2 equivalents) to the solution and stir for 10 minutes.

  • Activation: Slowly add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM or THF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

  • Characterization: Confirm the identity and purity of the product using NMR spectroscopy and LC-MS.

Protocol 2: Conjugation of a Payload and Antibody

This protocol outlines a general workflow for the preparation of an ADC using this compound.

ADC_Conjugation_Workflow cluster_linker_payload Part 1: Linker-Payload Synthesis cluster_deprotection Part 2: Fmoc Deprotection cluster_conjugation Part 3: Antibody Conjugation Linker This compound Reaction1 Couple Linker to Payload (e.g., in DMF with DIPEA) Linker->Reaction1 Payload Amine-containing Payload (Drug-NH2) Payload->Reaction1 LP_Fmoc Fmoc-Phe-Lys(Boc)-PAB-Drug Reaction1->LP_Fmoc Reaction2 Fmoc Deprotection (e.g., 20% Piperidine in DMF) LP_Fmoc->Reaction2 LP_NH2 H2N-Phe-Lys(Boc)-PAB-Drug Reaction2->LP_NH2 Reaction3 Conjugate Linker-Payload to Activated mAb LP_NH2->Reaction3 Antibody Monoclonal Antibody (mAb) Activated_mAb Activated mAb (e.g., with SMCC for cysteine conjugation) Antibody->Activated_mAb Activated_mAb->Reaction3 Purification Purification (e.g., Size Exclusion Chromatography) Reaction3->Purification Final_ADC Final Antibody-Drug Conjugate (ADC) Purification->Final_ADC

References

Understanding cathepsin B cleavage of dipeptide linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cathepsin B Cleavage of Dipeptide Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the enzymatic cleavage of dipeptide linkers by cathepsin B, a critical mechanism for the targeted release of therapeutic payloads from antibody-drug conjugates (ADCs).

Cathepsin B is a cysteine protease predominantly located in the lysosomes of cells.[] Its expression is significantly elevated in various tumor cells, making it a key target for enzyme-cleavable linkers in ADC design.[][2][3] ADCs leverage this overexpression to achieve tumor-specific drug release.[4] An ADC consists of a monoclonal antibody that targets a tumor-associated antigen, a potent cytotoxic payload, and a linker that connects them. Upon binding to the target antigen on a cancer cell, the ADC is internalized and trafficked to the lysosome. Inside the acidic environment of the lysosome, cathepsin B recognizes and cleaves a specific dipeptide sequence within the linker, liberating the cytotoxic payload to induce cell death.[]

The most common dipeptide linkers are valine-citrulline (Val-Cit) and valine-alanine (Val-Ala).[] The Val-Cit linker, in particular, has shown excellent stability in human and mouse serum while being efficiently cleaved by proteases upon internalization into tumor cells.[] Initially, it was believed that only cathepsin B was responsible for cleaving the Val-Cit-PABC (p-aminobenzyl carbamate) linker; however, subsequent research has shown that other cathepsins, such as S, L, and F, are also involved.[5][6][7]

Quantitative Data on Dipeptide Linker Cleavage

The efficiency of linker cleavage is a critical determinant of an ADC's therapeutic index. While direct kinetic parameters for the cleavage of intact ADCs are not always publicly available, comparative studies using model substrates offer valuable insights into the relative performance of different dipeptide linkers.

Dipeptide LinkerRelative Cleavage Rate (vs. Val-Cit)Enzyme SourceKey Findings
Val-Cit BaselineCathepsin B (isolated) / Rat Liver Lysosomal PreparationServes as the benchmark for many studies due to its balance of stability and susceptibility to cleavage.[]
Phe-Lys ~30-fold fasterCathepsin B (isolated)Demonstrates significantly faster cleavage by purified cathepsin B.[8]
Phe-Lys Identical to Val-CitRat Liver Lysosomal PreparationThe cleavage rate is comparable to Val-Cit in a complex lysosomal environment, suggesting the involvement of multiple enzymes.
Glutamic Acid-Val-Cit Slower than Val-CitNot specifiedThis linker shows almost no premature cleavage in mice, indicating enhanced stability.[9]

Experimental Protocols: Assessing Linker Cleavage

Evaluating the susceptibility of a dipeptide linker to cathepsin B cleavage is a fundamental step in ADC development. Fluorometric assays are a sensitive and high-throughput method for this purpose.

In Vitro Cathepsin B Cleavage Assay (Fluorometric)

This protocol describes a typical experiment to measure the cleavage of a dipeptide linker conjugated to a fluorogenic reporter molecule, such as 7-amino-4-methylcoumarin (B1665955) (AMC).[10][11]

Objective: To quantify the rate of linker cleavage by recombinant human cathepsin B by measuring the increase in fluorescence upon substrate cleavage.

Materials:

  • Recombinant Human Cathepsin B[11]

  • Fluorogenic Substrate (e.g., Z-Val-Cit-AMC)

  • Assay Buffer (e.g., 25 mM MES, pH 5.0-6.0)[10][11]

  • Activation Buffer (Assay Buffer with 5 mM DTT)[11]

  • 96-well black microplate[11]

  • Fluorescence microplate reader[11]

  • Cathepsin B inhibitor (e.g., CA-074) for control experiments[12]

Procedure:

  • Reagent Preparation:

    • Prepare Assay Buffer and adjust the pH to the optimal range for cathepsin B activity (typically pH 5.0-6.0).[10]

    • Prepare Activation Buffer fresh on the day of the experiment by adding DTT to the Assay Buffer.[11]

    • Reconstitute the recombinant cathepsin B in Activation Buffer to a desired stock concentration. A starting concentration of 10-50 nM in the final assay volume is recommended.[10]

    • Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute the stock to the desired final concentration (typically 10-50 µM) in Assay Buffer.[10]

  • Enzyme Activation:

    • Incubate the diluted cathepsin B solution at room temperature for approximately 15 minutes to ensure the activation of the enzyme.[11]

  • Assay Setup:

    • Add 50 µL of the activated cathepsin B solution to the wells of a 96-well black microplate.

    • Include control wells:

      • Substrate Blank: 50 µL of Assay Buffer without the enzyme to measure background fluorescence.[11]

      • Inhibitor Control: 50 µL of activated cathepsin B pre-incubated with a specific inhibitor (e.g., CA-074).[12]

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to each well.

    • Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). Use an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm for AMC substrates.

Data Analysis:

  • Subtract the fluorescence readings of the substrate blank from the readings of the enzyme-containing wells.[11]

  • Plot the fluorescence intensity versus time.

  • The initial reaction velocity (V₀) is determined from the slope of the linear portion of the curve.[11]

  • For inhibitor studies, the percentage of inhibition can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Visualizations

Signaling Pathway: ADC-Mediated Cell Killing

ADC_Pathway ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Endocytosis & Internalization Antigen->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Trafficking DrugRelease Payload Release Lysosome->DrugRelease Linker Cleavage CathepsinB Cathepsin B CathepsinB->DrugRelease Apoptosis Apoptosis & Cell Death DrugRelease->Apoptosis Induction Assay_Workflow start Start prep Reagent Preparation (Enzyme, Substrate, Buffers) start->prep activation Enzyme Activation (Incubate with DTT) prep->activation setup Assay Plate Setup (Add Enzyme to Wells) activation->setup initiate Initiate Reaction (Add Substrate) setup->initiate measure Kinetic Measurement (Fluorescence Reading) initiate->measure analyze Data Analysis (Calculate Reaction Rate) measure->analyze end End analyze->end Linker_Structure Linker Valine (P2) Citrulline (P1) PABC Spacer Payload Linker:e->Linker:w -CO-NH- Cleavage Cathepsin B Cleavage Site Cleavage->Linker:w

References

Methodological & Application

Application Notes and Protocols for Fmoc-Phe-Lys(Boc)-PAB-PNP Conjugation to an Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on the linker connecting the antibody to the payload. This document provides detailed protocols and application notes for the conjugation of a drug to an antibody using the Fmoc-Phe-Lys(Boc)-PAB-PNP linker. This linker system incorporates a cathepsin B-cleavable dipeptide (Phe-Lys) and a self-immolative p-aminobenzyl (PAB) spacer, ensuring controlled drug release within the target cell. The p-nitrophenyl (PNP) ester enables efficient conjugation to primary amines on the antibody surface.

The Fmoc and Boc protecting groups on the linker offer versatility for various synthetic strategies. Typically, a cytotoxic drug is first attached to the PAB moiety of the linker. The resulting drug-linker construct, activated with a PNP ester, is then conjugated to the antibody. The Fmoc and Boc groups can be removed in subsequent steps if required for the final ADC's activity.

Data Presentation

The following tables provide illustrative data for the conjugation and characterization of ADCs prepared using a Phe-Lys linker system. Actual results may vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Representative Conjugation Reaction Parameters and Outcomes

ParameterValueReference
Antibody Concentration5 - 10 mg/mL[1]
Molar Ratio (Linker-Payload:Antibody)5:1 to 10:1
Reaction BufferPhosphate Buffered Saline (PBS), pH 7.5 - 8.5[2][3]
Co-solvent (for linker-payload)5 - 10% DMSO or DMF
Reaction Temperature4°C or Room Temperature[4]
Reaction Time4 - 18 hours[4]
Average Drug-to-Antibody Ratio (DAR)3 - 4[5]
Conjugation Efficiency15 - 40%[6]

Table 2: Illustrative Characterization of a Phe-Lys Linker-based ADC

Characterization MethodParameter MeasuredTypical ResultReference
Hydrophobic Interaction Chromatography (HIC)DAR DistributionPeaks corresponding to DAR 0, 2, 4, 6, 8[7]
Size Exclusion Chromatography (SEC)Aggregation>95% Monomer[8]
LC-MS (Intact Mass Analysis)Average DAR and Drug DistributionAverage DAR of ~3.5[9]
In vitro Cytotoxicity Assay (e.g., against HER2+ cells)IC5010 - 100 ng/mL[10]

Experimental Protocols

This section provides detailed methodologies for the key experimental steps involved in the synthesis and characterization of an ADC using the this compound linker system.

Protocol 1: Preparation of the Drug-Linker Construct

This protocol assumes the synthesis of a drug-linker construct where the cytotoxic drug is attached to the PAB moiety of the Fmoc-Phe-Lys(Boc)-PAB linker, followed by activation with p-nitrophenyl chloroformate.

Materials:

  • Fmoc-Phe-Lys(Boc)-PAB-OH

  • Cytotoxic drug with a suitable functional group (e.g., amine or hydroxyl)

  • Coupling agents (e.g., HATU, HOBt, DIPEA)

  • p-Nitrophenyl chloroformate

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Drug Attachment: Dissolve Fmoc-Phe-Lys(Boc)-PAB-OH and the cytotoxic drug in anhydrous DMF. Add coupling agents (e.g., HATU, HOBt, and DIPEA) and stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purification: Purify the resulting Fmoc-Phe-Lys(Boc)-PAB-Drug conjugate by reverse-phase HPLC.

  • PNP Activation: Dissolve the purified drug-linker in anhydrous DCM. Add p-nitrophenyl chloroformate and a non-nucleophilic base (e.g., DIPEA). Stir the reaction under an inert atmosphere until completion.

  • Final Purification: Purify the final this compound-Drug construct by RP-HPLC and characterize by LC-MS and NMR.

Protocol 2: Antibody Preparation

Materials:

  • Monoclonal antibody (mAb) stock solution

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5 - 8.5

  • Buffer exchange columns or dialysis cassettes (10-30 kDa MWCO)

Procedure:

  • Buffer Exchange: Equilibrate the buffer exchange column or dialysis cassette with Conjugation Buffer.

  • Exchange the buffer of the mAb stock solution into the Conjugation Buffer according to the manufacturer's instructions.

  • Concentration Adjustment: Adjust the final concentration of the antibody to 5-10 mg/mL using the Conjugation Buffer. Determine the precise concentration by measuring absorbance at 280 nm.

Protocol 3: Conjugation of Drug-Linker to Antibody

Materials:

  • Prepared antibody solution (from Protocol 2)

  • This compound-Drug construct (from Protocol 1)

  • Anhydrous DMSO or DMF

  • Quenching solution: 1 M Tris-HCl, pH 8.0

Procedure:

  • Drug-Linker Preparation: Dissolve the this compound-Drug in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction: Add the desired molar excess of the drug-linker stock solution to the antibody solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture at 4°C or room temperature for 4-18 hours with gentle agitation.

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.

Protocol 4: Purification of the Antibody-Drug Conjugate

Materials:

  • Crude ADC solution (from Protocol 3)

  • Purification Buffer: PBS, pH 7.4

  • Size exclusion chromatography (SEC) column or buffer exchange columns

Procedure:

  • Removal of Unconjugated Drug-Linker: Purify the ADC from unreacted drug-linker and other small molecules using an SEC column equilibrated with Purification Buffer.

  • Fraction Collection: Collect fractions corresponding to the monomeric ADC peak.

  • Buffer Exchange and Concentration: If necessary, concentrate the purified ADC and exchange the buffer into a suitable storage buffer using a centrifugal filter device.

Protocol 5: Deprotection of Fmoc and Boc Groups (if required)

Note: This step is performed on the purified ADC if the presence of Fmoc and/or Boc groups interferes with the ADC's function. The conditions must be carefully optimized to avoid denaturation of the antibody.

Fmoc Deprotection:

  • Reagent Preparation: Prepare a solution of 20% piperidine (B6355638) in an aqueous buffer (e.g., PBS) with a co-solvent if needed for solubility.

  • Deprotection Reaction: Treat the ADC solution with the piperidine solution at a controlled temperature (e.g., 4°C) for a short duration (e.g., 15-30 minutes).

  • Purification: Immediately purify the ADC by SEC to remove piperidine and the fluorenyl by-product.

Boc Deprotection:

  • Reagent Preparation: Prepare a solution of dilute trifluoroacetic acid (TFA) (e.g., 1-5%) in an aqueous buffer.

  • Deprotection Reaction: Treat the ADC solution with the dilute TFA solution on ice for a short period (e.g., 10-20 minutes).

  • Purification: Neutralize the reaction with a suitable buffer and immediately purify the ADC by SEC.

Protocol 6: Characterization of the ADC

Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

  • Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in the HIC mobile phase A.

  • Chromatography: Use a HIC column with a suitable gradient of decreasing salt concentration to separate the different drug-loaded species.

  • Data Analysis: Integrate the peak areas corresponding to different DAR values to calculate the average DAR.

Mass Spectrometry:

  • Intact Mass Analysis: Analyze the purified ADC by LC-MS to determine the molecular weight of the different conjugated species and confirm the DAR distribution.

  • Peptide Mapping: Digest the ADC with trypsin and analyze the resulting peptides by LC-MS/MS to identify the specific lysine (B10760008) residues that have been conjugated.

Mandatory Visualizations

experimental_workflow cluster_linker_prep Drug-Linker Synthesis cluster_ab_prep Antibody Preparation cluster_conjugation_purification Conjugation & Purification cluster_characterization Characterization drug_linker_synthesis Attach Drug to Fmoc-Phe-Lys(Boc)-PAB-OH pnp_activation Activate with PNP ester drug_linker_synthesis->pnp_activation conjugation Conjugation Reaction pnp_activation->conjugation buffer_exchange Buffer Exchange to Conjugation Buffer concentration_adjustment Concentration Adjustment buffer_exchange->concentration_adjustment concentration_adjustment->conjugation purification Purification (SEC) conjugation->purification hic HIC-HPLC (DAR) purification->hic ms LC-MS purification->ms

Caption: Experimental workflow for ADC synthesis.

signaling_pathway cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding ReceptorComplex ADC-Antigen Complex Antigen->ReceptorComplex Endosome Endosome ReceptorComplex->Endosome Internalization Lysosome Lysosome (Low pH) Endosome->Lysosome Fusion ReleasedDrug Released Cytotoxic Drug Lysosome->ReleasedDrug Phe-Lys Cleavage by Cathepsin B CathepsinB Cathepsin B Apoptosis Cell Death (Apoptosis) ReleasedDrug->Apoptosis Induces

Caption: Mechanism of action of a Phe-Lys linked ADC.

References

Application Notes and Protocols for the Conjugation of Drug Payloads to Fmoc-Phe-Lys(Boc)-PAB-PNP Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the conjugation of amine-containing drug payloads to the cleavable Fmoc-Phe-Lys(Boc)-PAB-PNP linker, a critical component in the synthesis of Antibody-Drug Conjugates (ADCs).

Introduction

The this compound linker is a sophisticated chemical entity designed for the targeted delivery of cytotoxic drugs. It incorporates a protease-cleavable dipeptide sequence (Phe-Lys), a self-immolative p-aminobenzyl (PAB) spacer, and a highly reactive p-nitrophenyl (PNP) carbonate group for drug conjugation. The N-terminus is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the lysine (B10760008) side chain is protected by an acid-labile tert-butoxycarbonyl (Boc) group. This strategic design allows for the stable attachment of a drug payload to an antibody and its subsequent release under specific conditions within the target cancer cell.

The Phe-Lys dipeptide is a substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[][2] Upon internalization of the ADC and cleavage of the Phe-Lys bond by Cathepsin B, a cascade reaction is initiated through the PAB spacer, leading to the release of the unmodified, active drug payload.[][2]

Experimental Protocols

This section details the protocols for the conjugation of an amine-containing drug payload to the this compound linker, followed by the deprotection of the Fmoc and Boc groups.

Protocol 1: Conjugation of Amine-Containing Drug Payload

This protocol describes the reaction of the p-nitrophenyl carbonate group of the linker with a primary or secondary amine on the drug payload to form a stable carbamate (B1207046) bond.

Materials:

  • This compound linker

  • Amine-containing drug payload (e.g., Doxorubicin, Monomethyl Auristatin E - MMAE)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer (MS) for characterization

Procedure:

  • Dissolution:

    • Dissolve this compound (1.0 equivalent) in anhydrous DMF or DMSO.

    • In a separate vial, dissolve the amine-containing drug payload (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.

  • Reaction:

    • To the stirred solution of the linker, add the drug payload solution.

    • Add DIPEA (2.0-3.0 equivalents) to the reaction mixture to act as a non-nucleophilic base.

    • Stir the reaction mixture at room temperature (20-25°C) for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Purification:

    • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., acetonitrile/water).

    • Purify the crude product by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • Collect the fractions containing the desired drug-linker conjugate.

  • Lyophilization:

    • Combine the pure fractions and lyophilize to obtain the Fmoc-Phe-Lys(Boc)-PAB-Drug conjugate as a solid.

  • Characterization:

    • Confirm the identity of the product by mass spectrometry (e.g., ESI-MS) to verify the expected molecular weight.

    • Assess the purity of the conjugate by analytical RP-HPLC.

Protocol 2: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group from the N-terminus of the phenylalanine residue, which may be necessary for subsequent conjugation steps, such as attachment to a larger carrier molecule.

Materials:

  • Fmoc-Phe-Lys(Boc)-PAB-Drug conjugate

  • 20% Piperidine (B6355638) in DMF

  • Anhydrous DMF

  • Diethyl ether (cold)

Procedure:

  • Dissolution: Dissolve the Fmoc-Phe-Lys(Boc)-PAB-Drug conjugate in DMF.

  • Deprotection: Add 20% piperidine in DMF to the solution and stir at room temperature for 30 minutes.

  • Precipitation: Precipitate the deprotected product by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture and decant the supernatant. Wash the pellet with cold diethyl ether and dry under vacuum to yield the H₂N-Phe-Lys(Boc)-PAB-Drug conjugate.

Protocol 3: Boc Deprotection

This protocol outlines the removal of the Boc protecting group from the lysine side chain. This step is typically performed after conjugation to the antibody to unmask the lysine residue.

Materials:

  • Phe-Lys(Boc)-PAB-Drug conjugate (Fmoc deprotected)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water)

Procedure:

  • Dissolution: Dissolve the Boc-protected conjugate in DCM.

  • Cleavage Cocktail: Prepare a cleavage cocktail, for example, 95% TFA, 2.5% water, and 2.5% TIS.

  • Deprotection: Add the cleavage cocktail to the dissolved conjugate and stir at room temperature for 1-2 hours.

  • Work-up: Remove the TFA by rotary evaporation. Precipitate the product by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture, decant the supernatant, and wash the pellet with cold diethyl ether. Dry the product under vacuum.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the conjugation and characterization of the drug-linker conjugate.

Table 1: Reaction Parameters for Drug Payload Conjugation

ParameterValue/Condition
Reactants
This compound1.0 equivalent
Amine-containing drug payload1.0 - 1.2 equivalents
Base (DIPEA)2.0 - 3.0 equivalents
Reaction Conditions
SolventAnhydrous DMF or DMSO
TemperatureRoom Temperature (20-25°C)
Reaction Time2 - 12 hours

Table 2: Illustrative Purification and Characterization Data

ParameterMethodExpected Outcome
Purification Preparative RP-HPLCIsolation of the pure conjugate
Identity Confirmation Mass Spectrometry (ESI-MS)Observed mass consistent with calculated mass
Purity Assessment Analytical RP-HPLC>95%
Yield GravimetricTypically >70% (dependent on payload)

Table 3: Cathepsin B Cleavage of Phe-Lys Linker (Illustrative Kinetic Data)

Peptide Linker SubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Z-Phe-Lys-PABC-Drug~10-50~0.1-1.0~10,000-50,000

Note: Kinetic parameters can vary depending on the specific drug payload and assay conditions.[3][4]

Visualizations

Diagram 1: Experimental Workflow for Drug-Linker Conjugation

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis A Dissolve this compound in anhydrous DMF/DMSO C Mix linker and drug solutions A->C B Dissolve amine-containing drug in anhydrous DMF/DMSO B->C D Add DIPEA C->D E Stir at room temperature (2-12h) D->E F Purify by RP-HPLC E->F G Lyophilize pure fractions F->G H Characterize by MS and HPLC G->H

Caption: Workflow for the conjugation of an amine-containing drug to the linker.

Diagram 2: Signaling Pathway of Drug Release

G cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate (ADC) in circulation Internalization ADC Internalization into tumor cell ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B cleaves Phe-Lys bond Lysosome->Cleavage SelfImmolation PAB Self-Immolation Cleavage->SelfImmolation DrugRelease Active Drug Release SelfImmolation->DrugRelease Target Drug binds to intracellular target DrugRelease->Target

Caption: Mechanism of intracellular drug release from the ADC.

References

Fmoc deprotection conditions for ADC synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An essential procedure in the synthesis of antibody-drug conjugates (ADCs) is the selective removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This process is critical for exposing a reactive amine on the linker or payload, enabling subsequent conjugation steps. The choice of deprotection conditions is paramount to ensure the integrity of the antibody, the potency of the cytotoxic payload, and the stability of the final ADC construct. This document provides detailed application notes and protocols for Fmoc deprotection in ADC synthesis.

Mechanism of Fmoc Deprotection

Fmoc deprotection proceeds via a base-catalyzed elimination mechanism (E1cB).[1] A mild base abstracts the acidic proton on the fluorenyl ring system, leading to the collapse of the protecting group and the release of dibenzofulvene (DBF), carbon dioxide, and the free amine.[1] The DBF byproduct must be scavenged, typically by the base itself, to prevent its reaction with the newly deprotected amine, which would result in chain termination.[1]

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: Elimination & Release cluster_step3 Step 3: DBF Scavenging Fmoc_NHR Fmoc-NH-R Intermediate Carbanion Intermediate Fmoc_NHR->Intermediate + Base Base Base (e.g., Piperidine) BaseH Base-H+ Intermediate2 Carbanion Intermediate Intermediate->Intermediate2 Amine Free Amine (H₂N-R) Intermediate2->Amine Elimination DBF Dibenzofulvene (DBF) Intermediate2->DBF CO2 CO₂ Intermediate2->CO2 DBF2 DBF Amine->DBF2 Adduct DBF-Base Adduct DBF2->Adduct + Base Base2 Base

Caption: Mechanism of base-catalyzed Fmoc deprotection.

Standard Fmoc Deprotection Protocol

The most common method for Fmoc removal utilizes a solution of piperidine (B6355638) in an organic solvent, typically dimethylformamide (DMF).[2] This protocol is widely used in solid-phase peptide synthesis (SPPS) and has been adapted for ADC linker synthesis.

Experimental Protocol: Piperidine-Mediated Deprotection

  • Resin Swelling: Swell the Fmoc-protected substrate (e.g., linker-functionalized resin) in DMF for at least 1 hour.[3]

  • Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).[4] Agitate the mixture at room temperature for 2-5 minutes.[4]

  • Filtration: Filter the resin to remove the deprotection solution containing the DBF-piperidine adduct.[4]

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 5-10 minutes at room temperature.[4]

  • Washing: Filter the resin and wash thoroughly with several portions of DMF to remove all traces of piperidine and the DBF adduct.[4]

  • Verification (Optional): Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.

Alternative Deprotection Reagents and Conditions

While piperidine is the standard, its basicity can sometimes lead to side reactions, especially with sensitive payloads or linker moieties.[5] Several alternative bases have been investigated to mitigate these issues.

Reagent/ConditionConcentration/SolventKey AdvantagesPotential Issues
Piperidine 20-50% in DMF or NMP[2][6]Gold standard, efficient DBF scavenger, well-established protocols.[1]Can induce side reactions like aspartimide and diketopiperazine formation.[5][6][7]
Piperazine (B1678402) 5% in NMP (often with 2% DBU)[7]Causes significantly less aspartimide formation than piperidine.[5]Less basic than piperidine, may require longer reaction times or additives.
DBU 2% in NMP/DMF (often with a scavenger)[7]Strong, non-nucleophilic base allowing for very rapid deprotection.[5]Can promote base-sensitive side reactions if not carefully controlled.[5]
Pyrrolidine 20% in greener solvents (e.g., DMSO/EtOAc)[1]Effective in a wider range of solvents, enabling "green" synthesis strategies.[1]May increase diketopiperazine and aspartimide formation in prone sequences.[1]
Lewis Acids e.g., CaCl₂, BF₃·OEt₂ with a mild base[6]Can offer milder deprotection conditions.Less common, requires significant optimization for each substrate.[6]

Common Side Reactions and Troubleshooting

The basic conditions required for Fmoc removal can sometimes compromise the integrity of the ADC components. Understanding and mitigating these side reactions is crucial for successful synthesis.

Troubleshooting_Workflow start_node start_node decision_node decision_node solution_node solution_node problem_node problem_node Start Fmoc Deprotection Complete CheckPurity Analyze Product Purity (HPLC/MS) Start->CheckPurity Aspartimide Aspartimide Formation (+ Piperidine Adduct) CheckPurity->Aspartimide Impurity at Asp-X DKP Diketopiperazine (DKP) Formation CheckPurity->DKP Cyclic Dipeptide Impurity Elimination β-Elimination (e.g., on Ser, Thr) CheckPurity->Elimination Dehydro-residue Detected LowYield Incomplete Deprotection or DBF Adduct CheckPurity->LowYield Low Yield / +166 Da Adduct Success Product is Pure Proceed to Next Step CheckPurity->Success High Purity Sol_Aspartimide Switch to Piperazine Add HOBt as additive Use DBU/Piperazine in NMP Aspartimide->Sol_Aspartimide Sol_DKP Use 2% DBU/5% Piperazine/NMP Use Hmb/Dmb dipeptides DKP->Sol_DKP Sol_Elimination Reduce piperidine exposure time Use milder base Elimination->Sol_Elimination Sol_LowYield Increase reaction time/temp Ensure efficient washing Use DBU for rapid removal LowYield->Sol_LowYield

Caption: Troubleshooting guide for common Fmoc deprotection issues.

Key Side Reactions:

  • Aspartimide Formation: A major side reaction where the side-chain carboxyl group of aspartic acid attacks the backbone amide, forming a cyclic succinimide (B58015) intermediate.[5][6] This can lead to chain termination or the formation of piperidide adducts.[6] Using piperazine instead of piperidine can significantly minimize this issue.[5]

  • Diketopiperazine (DKP) Formation: The newly deprotected N-terminal amine can attack the adjacent carbonyl group, cleaving the dipeptide from the support.[7] This is especially prevalent for sequences containing proline or other secondary amino acids at the C-terminus. An optimized solution of 2% DBU/5% piperazine in NMP has been shown to suppress DKP formation.[7]

  • β-Elimination: For amino acids with protected side chains like Ser(Ac), the base can promote the elimination of the protecting group, leading to the formation of a dehydroalanine (B155165) residue.[8] Minimizing exposure time to the base is recommended.[8]

  • Racemization: The α-proton of an activated amino acid can be abstracted by the base, leading to a loss of stereochemical integrity.[8]

Overall Workflow in ADC Synthesis

Fmoc deprotection is a single but vital step in the multi-stage process of creating a functional ADC. It is typically performed on a linker-payload conjugate before its final attachment to the antibody. The mild, reversible nature of the Fmoc group makes it ideal for complex synthetic strategies where orthogonal protecting groups are required to selectively unmask reactive sites.[2][]

ADC_Synthesis_Workflow cluster_linker_payload Linker-Payload Synthesis cluster_conjugation ADC Conjugation & Purification A 1. Synthesize Linker with Fmoc-protected Amine B 2. Attach Cytotoxic Payload to Linker A->B C 3. Fmoc Deprotection (Using Protocol) B->C D 4. Activate Linker for Antibody Conjugation C->D F 6. Conjugate Activated Linker-Payload to mAb D->F Conjugation Step E 5. Prepare Monoclonal Antibody (mAb) E->F G 7. Purify ADC F->G H 8. Characterize Final ADC (e.g., DAR, Purity) G->H

Caption: Role of Fmoc deprotection in the ADC synthesis workflow.

References

Application Note: In Vitro Cytotoxicity Assay of Antibody-Drug Conjugates with a Phe-Lys Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2] The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety.[][4] This application note focuses on ADCs utilizing a Phenylalanine-Lysine (Phe-Lys) peptide linker, a type of enzyme-cleavable linker.[][6][7]

Phe-Lys linkers are designed to be stable in systemic circulation but are susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[][8][9] Upon internalization of the ADC into the target cancer cell, the Phe-Lys linker is cleaved within the lysosome, releasing the cytotoxic payload to induce cell death.[8][10]

This document provides detailed protocols for conducting in vitro cytotoxicity assays to evaluate the efficacy of ADCs featuring a Phe-Lys linker. These assays are crucial for determining the ADC's potency (IC50), specificity, and potential for bystander killing.[11][12][13]

Key In Vitro Assays

A comprehensive in vitro evaluation of an ADC with a Phe-Lys linker should include the following assays:

  • Target-Specific Cytotoxicity Assay: To determine the potency and specificity of the ADC on antigen-positive versus antigen-negative cells.

  • Bystander Effect Assay: To assess the ability of the released payload to kill neighboring antigen-negative cells, a critical mechanism for treating heterogeneous tumors.[2][11]

  • Linker Stability Assay: To evaluate the stability of the linker in plasma and its susceptibility to premature cleavage.[2][14]

  • Internalization Assay: To confirm that the ADC is internalized by the target cells, a prerequisite for the cleavage of intracellularly-cleaved linkers.[2]

Experimental Protocols

Target-Specific Cytotoxicity Assay (MTT Assay)

This protocol describes the use of a tetrazolium colorimetric assay (MTT) to measure the cytotoxic effect of an ADC and calculate its IC50 value.[11][13]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC with Phe-Lys linker

  • Unconjugated antibody (as a control)

  • Free cytotoxic payload (as a control)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count antigen-positive and antigen-negative cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[12]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

    • Remove the medium from the wells and add 100 µL of the various concentrations of the test articles.[2] Include untreated wells as a negative control.

    • Incubate the plates for a period determined by the ADC's mechanism of action, typically 72-120 hours.[11][12]

  • MTT Assay:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[11][12]

    • Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

    • Incubate overnight at 37°C.[12]

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.[11][12]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve (percent viability vs. log concentration) and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[2]

Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.[11]

Materials:

  • Antigen-positive cell line

  • Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP)

  • Other materials as listed in the Target-Specific Cytotoxicity Assay.

Procedure:

  • Cell Seeding:

    • Seed a co-culture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).

    • As a control, seed the GFP-expressing antigen-negative cells alone.

    • Incubate for 24 hours.

  • ADC Treatment:

    • Treat the co-cultures and the monoculture of antigen-negative cells with serial dilutions of the ADC.

    • Incubate for 72-120 hours.[2]

  • Data Acquisition and Analysis:

    • Measure the GFP fluorescence intensity using a fluorescence plate reader. This specifically quantifies the viability of the GFP-antigen-negative cell population.[2]

    • Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the antigen-negative cells.

    • A greater decrease in the viability of antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.[2][11]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of ADC-Phe-Lys

Cell LineAntigen ExpressionIC50 (nM)
Cell Line APositiveValue
Cell Line BNegativeValue
Unconjugated AntibodyN/A> Max Concentration
Free PayloadN/AValue

Table 2: Bystander Effect of ADC-Phe-Lys

ConditionAntigen-Negative Cell Viability (%)
Monoculture + ADC (10 nM)Value
Co-culture + ADC (10 nM)Value

Visualization of Workflows and Pathways

ADC_Cytotoxicity_Workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis start Start seed_cells Seed Antigen-Positive & Antigen-Negative Cells start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prep_adc Prepare Serial Dilutions of ADC & Controls incubate_24h->prep_adc add_adc Add ADC/Controls to Cells prep_adc->add_adc incubate_72h Incubate 72-120h add_adc->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate 2-4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance analyze_data Calculate % Viability & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the in vitro cytotoxicity assay.

ADC_Mechanism_of_Action General Mechanism of Action for ADC with Phe-Lys Linker cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_internalization Internalization cluster_release Payload Release cluster_action Cytotoxic Action ADC Antibody-Drug Conjugate (ADC) Binding ADC Binds to Antigen ADC->Binding 1. Targeting Antigen Tumor-Specific Antigen Antigen->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cleavage Cathepsin B Cleaves Phe-Lys Linker Lysosome->Cleavage 3. Proteolytic Cleavage Payload Released Cytotoxic Payload Cleavage->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 4. Action Apoptosis Apoptosis / Cell Death Target->Apoptosis

Caption: Mechanism of action for Phe-Lys linker ADCs.

References

Application Notes and Protocols: Pharmacokinetics of ADCs with Protease-Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetics (PK) of antibody-drug conjugates (ADCs) featuring protease-cleavable linkers. This document includes a comparative analysis of the pharmacokinetic profiles of several approved ADCs, detailed experimental protocols for key bioanalytical assays, and visualizations of the critical pathways and relationships governing ADC disposition.

Introduction to Protease-Cleavable Linkers in ADCs

Antibody-drug conjugates are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells.[1][2] The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC.[3][4][5]

Protease-cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon enzymatic cleavage within the target cell, typically in the lysosomal compartment where proteases like cathepsins are highly active.[6][7] The most common protease-cleavable linker is based on the dipeptide valine-citrulline (vc), which is efficiently cleaved by cathepsin B.[5][8] This targeted release mechanism aims to maximize the therapeutic window by concentrating the cytotoxic agent at the site of action and minimizing off-target toxicity.[3]

The pharmacokinetic profile of an ADC with a protease-cleavable linker is complex and requires the characterization of three key analytes:

  • Antibody-Congjugated Payload (e.g., acMMAE): Represents the intact, active ADC.

  • Total Antibody: Includes both conjugated and unconjugated antibody, providing insight into the overall antibody disposition.

  • Unconjugated Payload (e.g., MMAE): The free cytotoxic agent, which can contribute to both efficacy and toxicity.

Understanding the interplay between these analytes is crucial for optimizing ADC design and predicting clinical outcomes.[1]

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for several approved ADCs that utilize a valine-citrulline (vc) linker to conjugate the microtubule-disrupting agent monomethyl auristatin E (MMAE). All data is presented for human studies.

Table 1: Pharmacokinetic Parameters of Antibody-Conjugated MMAE (acMMAE)

ADCDoseCmax (µg/mL)AUC (µg·day/mL)Clearance (L/day)Vss (L)Half-life (days)
Brentuximab Vedotin 1.8 mg/kg q3w~30~1001.564.29 (Vc)~4-6
Polatuzumab Vedotin 1.8 mg/kg q3w0.503 - 0.5151.8 - 1.8912.7 - 18.2 (mL/kg/day)57.3 - 95.6 (mL/kg)~7
Enfortumab Vedotin 1.25 mg/kg (Days 1, 8, 15 of 28-day cycle)28111 (AUC0-28d)0.10 (L/h)113.4
Tisotumab Vedotin 2 mg/kg q3w40.857.51.547.834.04

Table 2: Pharmacokinetic Parameters of Unconjugated MMAE

ADCDoseCmax (ng/mL)AUC (ng·day/mL)Apparent Clearance (L/day)Apparent Vd (L)Half-life (days)
Brentuximab Vedotin 1.8 mg/kg q3w~10~10055.779.8~2-4
Polatuzumab Vedotin 1.8 mg/kg q3w2.43 - 2.4420.4 - 22.6--~4
Enfortumab Vedotin 1.25 mg/kg (Days 1, 8, 15 of 28-day cycle)4.869 (AUC0-28d)2.7 (L/h)-2.4
Tisotumab Vedotin 2 mg/kg q3w5.915045.92.092.56

(Data compiled from multiple sources.[9][10][11][12][13][14][15][16][17][18][19][20][21][22][23] Note that direct comparison should be made with caution due to differences in study design, patient populations, and bioanalytical methods.)

Visualizing the Mechanism and Key Relationships

Signaling Pathway: ADC Internalization and Payload Release

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC ADC in Circulation Antigen Tumor Cell Antigen ADC->Antigen 1. Binding ADC_Bound ADC-Antigen Complex ADC->ADC_Bound Antigen->ADC_Bound Endosome Early Endosome (pH 6.0-6.5) ADC_Bound->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Free Payload (e.g., MMAE) Lysosome->Payload 4. Proteolytic Cleavage (Cathepsins) Apoptosis Apoptosis Payload->Apoptosis 5. Microtubule Disruption

Caption: Intracellular trafficking pathway of an ADC with a protease-cleavable linker.[24][25][26][27][28]

Experimental Workflow: In Vivo Pharmacokinetic Study

PK_Workflow cluster_animal_phase In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Dosing ADC Administration (e.g., IV) Animal_Model Tumor-Bearing Animal Model Dosing->Animal_Model Blood_Sampling Serial Blood Sampling (e.g., tail vein) Animal_Model->Blood_Sampling Plasma_Processing Plasma Isolation Blood_Sampling->Plasma_Processing Total_Ab_Assay Total Antibody Assay (ELISA) Plasma_Processing->Total_Ab_Assay Conj_ADC_Assay Conjugated ADC Assay (ELISA) Plasma_Processing->Conj_ADC_Assay Free_Payload_Assay Unconjugated Payload Assay (LC-MS/MS) Plasma_Processing->Free_Payload_Assay PK_Modeling Pharmacokinetic Modeling (e.g., NCA, PopPK) Total_Ab_Assay->PK_Modeling Conj_ADC_Assay->PK_Modeling Free_Payload_Assay->PK_Modeling

Caption: Workflow for a typical preclinical in vivo pharmacokinetic study of an ADC.[1][2][29][30]

Logical Relationships: Factors Influencing ADC Pharmacokinetics

ADC_PK_Factors cluster_adc_properties ADC Properties cluster_biological_factors Biological Factors cluster_pk_outcomes Pharmacokinetic Outcomes Linker_Stability Linker Stability ADC_Clearance ADC Clearance Linker_Stability->ADC_Clearance DAR Drug-to-Antibody Ratio (DAR) DAR->ADC_Clearance Antibody_Properties Antibody Properties (Target, Isotype) Antibody_Properties->ADC_Clearance Protease_Expression Tumor Protease (Cathepsin) Expression Payload_Release_Rate Payload Release Rate Protease_Expression->Payload_Release_Rate Antigen_Density Antigen Density Antigen_Density->Payload_Release_Rate Tumor_Microenvironment Tumor Microenvironment Tumor_Microenvironment->Payload_Release_Rate Therapeutic_Index Therapeutic Index ADC_Clearance->Therapeutic_Index Payload_Release_Rate->Therapeutic_Index

Caption: Interplay of factors influencing the pharmacokinetics of ADCs with protease-cleavable linkers.[3][4][31]

Experimental Protocols

The following are generalized protocols for key assays in the pharmacokinetic characterization of ADCs with protease-cleavable linkers. These should be adapted and validated for specific ADCs and analytical platforms.

Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human) over time.

Methodology:

  • Preparation:

    • Thaw plasma (e.g., K2-EDTA plasma) from the desired species at 37°C.

    • Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).

  • Incubation:

    • Spike the ADC into the plasma to a final concentration of, for example, 100 µg/mL.

    • Incubate the plasma samples at 37°C in a shaking water bath.

    • At designated time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), collect aliquots of the plasma samples.

    • Immediately snap-freeze the aliquots in liquid nitrogen and store them at -80°C until analysis.

  • Sample Analysis:

    • Analyze the samples for the concentration of conjugated ADC and unconjugated payload using the methods described below (Sections 4.2-4.4).

    • The stability is often reported as the percentage of remaining conjugated ADC or the rate of appearance of the free payload.

Total Antibody Quantification by ELISA

Objective: To measure the concentration of both conjugated and unconjugated antibody in plasma samples.

Methodology:

  • Plate Coating:

    • Coat a 96-well microplate with a capture antibody (e.g., anti-human IgG Fc) diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

    • Wash the plate as described above.

  • Sample and Standard Incubation:

    • Prepare a standard curve of the unconjugated antibody in the same matrix as the samples (e.g., control plasma).

    • Add standards, controls, and diluted plasma samples to the wells.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate.

  • Detection:

    • Add a detection antibody (e.g., HRP-conjugated anti-human IgG) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate.

  • Substrate Addition and Reading:

    • Add a substrate solution (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Generate a standard curve and calculate the concentration of total antibody in the unknown samples.

Antibody-Conjugated Payload Quantification by ELISA

Objective: To specifically measure the concentration of the ADC with the payload still attached.

Methodology:

This assay is similar to the total antibody ELISA, but with a different capture or detection strategy.

  • Format 1 (Capture with Anti-Payload):

    • Coat the plate with an anti-payload antibody.

    • After blocking, add samples and standards.

    • Detect with a labeled anti-human IgG antibody.

  • Format 2 (Capture with Anti-Human IgG):

    • Coat the plate with an anti-human IgG antibody.

    • After blocking, add samples and standards.

    • Detect with a labeled anti-payload antibody.

The remaining steps of washing, substrate addition, and data analysis are similar to the total antibody ELISA.[32]

Unconjugated Payload Quantification by LC-MS/MS

Objective: To measure the concentration of the free, cytotoxic payload in plasma.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To a plasma sample (e.g., 50 µL), add an internal standard.

    • Add a protein precipitation agent (e.g., acetonitrile) and vortex to mix.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a mobile phase-compatible solution.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Inject the reconstituted sample onto an appropriate LC column (e.g., C18).

      • Use a gradient elution with suitable mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate the analyte from matrix components.

    • Mass Spectrometry (MS/MS):

      • Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

      • Optimize the precursor-to-product ion transitions for the payload and the internal standard.

      • Acquire data over the chromatographic run.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Calculate the concentration of the unconjugated payload in the unknown samples based on the standard curve.[33][34][35]

Conclusion

The pharmacokinetic characterization of ADCs with protease-cleavable linkers is a multifaceted process that is essential for their successful development. By employing the assays and understanding the principles outlined in these application notes, researchers can gain critical insights into the in vivo behavior of their ADC candidates. This knowledge is paramount for optimizing linker and payload design, selecting appropriate dosing regimens, and ultimately, developing safer and more effective cancer therapies. The stability of the linker in circulation and the efficiency of payload release at the tumor site are key determinants of the therapeutic index.[4][31] A thorough understanding of the factors influencing these processes will continue to drive the innovation of next-generation ADCs.

References

Synthesis of a Custom Antibody-Drug Conjugate Using a Cathepsin B-Cleavable Linker: Fmoc-Phe-Lys(Boc)-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The specificity of a monoclonal antibody (mAb) is combined with the potency of a small molecule drug, connected by a chemical linker. The linker is a critical component, ensuring stability in circulation and enabling controlled release of the payload at the tumor site. This document provides detailed application notes and protocols for the synthesis of a custom ADC utilizing the Fmoc-Phe-Lys(Boc)-PAB-PNP linker. This linker features a dipeptide (Phenylalanine-Lysine) sequence that is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. The p-aminobenzyl (PAB) group acts as a self-immolative spacer, and the p-nitrophenyl (PNP) carbonate facilitates conjugation to an amine-containing payload. The Fmoc and Boc protecting groups allow for a stepwise synthesis approach.

Data Presentation

Due to the limited availability of specific quantitative data for ADCs synthesized with the this compound linker in the public domain, the following tables provide illustrative data based on the synthesis and characterization of ADCs with similar cathepsin B-cleavable linkers (e.g., Val-Cit). These tables are intended to serve as a guide for data presentation and expected outcomes.

Table 1: Drug-to-Antibody Ratio (DAR) Analysis

| ADC Batch | Average DAR (HIC-HPLC) | DAR Distribution (D

Troubleshooting & Optimization

Technical Support Center: Fmoc-Phe-Lys(Boc)-PAB-PNP Linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fmoc-Phe-Lys(Boc)-PAB-PNP linker system. This guide is designed for researchers, scientists, and drug development professionals to address potential challenges related to the stability of this linker, particularly in a plasma environment. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism for the Phe-Lys linker?

A1: The Phe-Lys dipeptide linker is primarily designed for cleavage by the lysosomal protease, Cathepsin B.[1][2] This enzyme is highly active within the acidic environment of lysosomes inside target cells.[2] Upon internalization of an antibody-drug conjugate (ADC) containing this linker, Cathepsin B recognizes and cleaves the peptide bond between Phenylalanine (Phe) and Lysine (Lys). This initiates the release of the cytotoxic payload specifically within the target cell, which is crucial for the ADC's mechanism of action.[1]

Q2: Why might the this compound linker be unstable in plasma?

A2: Instability of this linker in plasma, leading to premature payload release, can arise from a few potential sources:

  • Enzymatic Cleavage: While the Phe-Lys linker is optimized for lysosomal proteases, some plasma enzymes, such as other cathepsins or carboxylesterases, may exhibit low-level activity towards the linker, leading to slow degradation in circulation.[2][3]

  • Hydrolysis of the PNP Group: The p-nitrophenyl (PNP) carbonate is a reactive leaving group intended for the conjugation of a payload.[4][5] If residual unreacted linker is present in the final ADC preparation, the PNP carbonate can be susceptible to hydrolysis in the aqueous environment of plasma, especially under slightly basic conditions.[6]

  • General Linker Instability: The overall chemical structure of the linker-drug conjugate can be influenced by factors like the conjugation site on the antibody and the hydrophobicity of the payload, which can affect its stability in the bloodstream.[7][8]

Q3: What is the role of the PAB (p-aminobenzyl) group?

A3: The p-aminobenzyl (PAB) group acts as a self-immolative spacer.[1][2] After the Phe-Lys dipeptide is cleaved by an enzyme, the resulting PAB-payload structure becomes electronically unstable. It undergoes a rapid, spontaneous 1,6-elimination reaction, which liberates the unmodified payload. This ensures that the released drug is in its fully active form.[4]

Q4: How does the stability of Phe-Lys compare to other dipeptide linkers like Val-Cit?

A4: Both Phe-Lys and Val-Cit are dipeptide linkers designed for cleavage by Cathepsin B.[1] Some studies suggest that the Phe-Lys linker can be cleaved significantly faster by Cathepsin B compared to the Val-Cit linker.[9] However, the stability in plasma is a critical parameter that must be empirically determined for each specific ADC, as premature cleavage can lead to off-target toxicity.[8][10]

Troubleshooting Guide

This guide addresses common issues observed during experiments with the Phe-Lys linker system.

Problem: I am observing premature release of my payload during in vitro plasma incubation.

Possible Cause Suggested Action
Plasma Enzyme Activity Certain enzymes in plasma may be cleaving the Phe-Lys dipeptide.
1. Include Controls: Run a parallel incubation of your ADC in buffer (e.g., PBS) at the same temperature to distinguish between plasma-mediated and inherent chemical instability.[7]
2. Use Enzyme Inhibitors: In a separate experiment, add a broad-spectrum protease inhibitor cocktail or a specific esterase inhibitor like bis(4-nitrophenyl) phosphate (B84403) (BNPP) to the plasma to see if this prevents payload release.[11] This can help identify the class of enzyme responsible.
3. Vary Plasma Source: Stability can sometimes differ between species (e.g., mouse, rat, human plasma).[12] Test stability in plasma from the relevant species for your planned in vivo studies.
Chemical Instability of the Linker The linkage between the PAB spacer and the payload may be chemically labile under the assay conditions.
1. Verify pH: Ensure the pH of your plasma and buffer controls is maintained at physiological levels (~7.4).[7]
2. Analyze Degradation Products: Use LC-MS to identify the released species. If you detect payload-PAB or other linker fragments, it can help pinpoint the labile bond.
Presence of Unreacted Linker If the this compound linker was not fully conjugated and purified, the reactive PNP group can hydrolyze, releasing p-nitrophenol.
1. Confirm Purification: Ensure your ADC was properly purified to remove any unconjugated linker.
2. Spectrophotometric Analysis: The release of p-nitrophenol from hydrolysis can be monitored spectrophotometrically around 405-410 nm.[13][14]

Data on Linker Stability

Linker SequencePrimary Cleavage EnzymeRelative Cleavage Rate by Cathepsin BGeneral Plasma StabilityReference(s)
Phe-Lys Cathepsin B~30-fold faster than Val-CitGenerally stable, but requires empirical validation for each ADC.[1][9]
Val-Cit Cathepsin BStandard referenceConsidered to have excellent plasma stability.[1][3]
Val-Ala Cathepsin B~Half the rate of Val-CitHigh[9]

Note: The experimental conditions for each study may vary, affecting direct comparability. Plasma stability is highly dependent on the specific antibody, payload, and conjugation site.[8]

Visualizations of Mechanisms and Workflows

Intended Intracellular Cleavage Pathway

The following diagram illustrates the intended enzymatic cleavage and self-immolation cascade of a Phe-Lys-PAB linker within a target cell.

G cluster_cell Inside Target Cell (Lysosome) ADC Antibody-Drug Conjugate (ADC) with Phe-Lys-PAB Linker Cleavage Phe-Lys Bond Cleavage ADC->Cleavage Internalization Spacer Unstable PAB-Payload Intermediate Cleavage->Spacer Initiates Self-Immolation Release Active Payload Released Spacer->Release 1,6-Elimination CathepsinB Cathepsin B CathepsinB->Cleavage Enzymatic Action

Caption: Intended intracellular cleavage of the Phe-Lys-PAB linker.

Troubleshooting Workflow for Plasma Instability

This workflow provides a logical sequence of steps to diagnose the root cause of premature payload release in plasma.

Caption: Troubleshooting workflow for ADC instability in plasma.

Experimental Protocols

Protocol: In Vitro Plasma Stability Assessment by LC-MS

This protocol provides a general method for determining the stability of an ADC by quantifying the amount of released payload in plasma over time.

1. Objective: To measure the rate of payload release from an ADC in plasma at 37°C over a set time course.

2. Materials and Reagents:

  • ADC stock solution of known concentration.

  • Pooled human plasma (or other species), anticoagulated (e.g., with K2EDTA).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Acetonitrile (ACN) with 0.1% formic acid (Protein Precipitation Solution).

  • Internal Standard (IS) solution (a stable molecule structurally similar to the payload).

  • Low-bind microcentrifuge tubes.

  • Incubator or water bath at 37°C.

  • LC-MS system.

3. Procedure:

  • Preparation:

    • Thaw frozen plasma in a 37°C water bath until just thawed, then keep on ice.

    • Centrifuge the plasma at ~2,000 x g for 10 minutes at 4°C to remove cryoprecipitates. Collect the supernatant.

    • Pre-warm the required volume of plasma and PBS to 37°C.

  • Incubation:

    • Spike the ADC into the pre-warmed plasma to a final concentration (e.g., 100 µg/mL). Create a parallel sample in PBS as a negative control.[7]

    • Vortex gently to mix. This is your T=0 sample. Immediately withdraw an aliquot (e.g., 50 µL).

    • Incubate the remaining plasma and PBS mixtures at 37°C.

    • At subsequent time points (e.g., 1, 4, 8, 24, 48, 72 hours), withdraw aliquots from each mixture.

  • Sample Processing (for each time point):

    • To the 50 µL aliquot of plasma/ADC mixture, add 150 µL of ice-cold Protein Precipitation Solution containing the Internal Standard.

    • Vortex vigorously for 1 minute to precipitate plasma proteins.[12]

    • Incubate on ice for 20 minutes.

    • Centrifuge at >14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[15]

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • LC-MS Analysis:

    • Develop an LC-MS method (e.g., using a C18 column) capable of separating the payload from other components.

    • Analyze the samples to quantify the concentration of the released payload by comparing its peak area to that of the Internal Standard.

    • Create a standard curve of the free payload in plasma to accurately quantify the released amount.

4. Data Analysis:

  • Calculate the concentration of the released payload at each time point.

  • Plot the concentration or percentage of released payload versus time.

  • From this data, you can determine the rate of release and the half-life (t½) of the ADC linker in plasma.

References

Premature drug release from Phe-Lys cleavable linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Phenylalanine-Lysine (Phe-Lys) cleavable linkers in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of drug release from a Phe-Lys linker?

A1: The Phe-Lys dipeptide linker is primarily designed for enzymatic cleavage within the lysosome of target cells.[1][] After an ADC binds to its target antigen on the cell surface, it is internalized and trafficked to the lysosome.[3][4] The acidic and enzyme-rich environment of the lysosome, particularly the high concentration of proteases like Cathepsin B, facilitates the cleavage of the peptide bond between Phenylalanine and Lysine.[][5] This cleavage initiates the release of the cytotoxic payload inside the target cell, leading to its desired therapeutic effect.[3]

Q2: How does the stability of the Phe-Lys linker compare to the more commonly used Val-Cit linker?

A2: Both Phe-Lys and Valine-Citrulline (Val-Cit) are dipeptide linkers cleaved by lysosomal proteases.[] Generally, both linkers exhibit good stability in human plasma, which is crucial to prevent premature drug release and associated off-target toxicity.[5] However, their relative stability and cleavage kinetics can vary depending on the specific ADC construct, the payload, and the experimental conditions. One study showed that a model substrate with a Phe-Lys linker was cleaved 30-fold faster by Cathepsin B alone compared to a Val-Cit linker.[5] Interestingly, in a rat liver lysosomal preparation, the cleavage rates were identical, suggesting the involvement of multiple enzymes in the lysosome.[5]

Q3: What are the main factors that can lead to premature drug release from a Phe-Lys linker?

A3: Premature drug release from a Phe-Lys linker in systemic circulation is a critical concern as it can lead to off-target toxicity and reduced therapeutic efficacy.[6] Key factors influencing premature release include:

  • Plasma Proteases: While designed for lysosomal cleavage, some plasma proteases may exhibit activity towards the Phe-Lys linker, leading to off-target cleavage.

  • Linker Chemistry and Conjugation Site: The specific chemical structure of the linker and its point of attachment to the antibody can influence its accessibility to circulating proteases.[1]

  • Payload Hydrophobicity: Highly hydrophobic payloads can promote ADC aggregation, which may alter the linker's susceptibility to cleavage and affect the overall stability and pharmacokinetic properties of the ADC.[7][8][9][]

  • Interspecies Variability: The enzymatic profile of plasma can differ between species. For instance, some linkers that are stable in human plasma are less stable in rodent plasma due to the presence of specific enzymes like carboxylesterase 1C (Ces1C).[11][12]

Troubleshooting Guides

Issue 1: High Levels of Premature Drug Release in Plasma Stability Assays

Possible Causes:

  • Assay Conditions: Non-physiological pH or temperature of the incubation buffer can lead to artificial degradation.[1]

  • Inherent Instability: The specific ADC construct may have inherent instability in plasma.

  • Enzymatic Degradation: Proteases present in the plasma may be cleaving the linker.

Troubleshooting Steps:

  • Optimize Assay Conditions:

    • Ensure the plasma stability assay is conducted at physiological pH (7.4) and temperature (37°C).[1]

    • Include a control where the ADC is incubated in a buffer (e.g., PBS) without plasma to differentiate between inherent instability and plasma-mediated degradation.[1]

  • Protease Inhibition:

    • Incorporate a broad-spectrum protease inhibitor cocktail in a control sample to assess the contribution of plasma proteases to drug release.

  • LC-MS Analysis:

    • Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the plasma samples at different time points. This can help identify the specific cleavage products and determine the rate of drug release.[13][14][15]

Issue 2: High Variability in Drug Release Kinetics in Lysosomal Cleavage Assays

Possible Causes:

  • Inconsistent Lysosomal Extract Activity: The enzymatic activity of lysosomal preparations can vary between batches.

  • Pipetting Errors: Inaccurate pipetting of the ADC, lysosomal extract, or buffers can lead to variability.

  • Inconsistent Incubation Conditions: Fluctuations in temperature or incubation time can affect enzymatic cleavage rates.

Troubleshooting Steps:

  • Standardize Lysosomal Extract:

    • Use a commercially available, quality-controlled lysosomal extract if possible.

    • If preparing in-house, establish a standardized protocol and perform an activity assay on each batch using a known substrate.

  • Use a Positive Control:

    • Include a reference ADC with a well-characterized cleavable linker (e.g., a Val-Cit linker) as a positive control in each experiment to normalize for variations in lysosomal activity.

  • Optimize Assay Protocol:

    • Ensure precise and consistent pipetting using calibrated pipettes.

    • Use a temperature-controlled incubator and adhere strictly to the defined incubation times.

    • Perform the assay in triplicate to assess and minimize variability.

Issue 3: ADC Aggregation Observed During Experiments

Possible Causes:

  • High Payload Hydrophobicity: The cytotoxic drug conjugated to the antibody is often hydrophobic, and a high drug-to-antibody ratio (DAR) can lead to aggregation.[7][8][9][]

  • Inappropriate Buffer Conditions: The pH, ionic strength, or presence of certain excipients in the buffer can influence ADC stability.

  • Conjugation Process: The chemical reactions used for conjugation may induce conformational changes in the antibody, leading to aggregation.

Troubleshooting Steps:

  • Optimize Payload and DAR:

    • If possible, consider using a more hydrophilic payload.

    • Experiment with a lower DAR to reduce the overall hydrophobicity of the ADC.[]

  • Formulation Optimization:

    • Screen different buffer formulations (e.g., varying pH, including stabilizers like polysorbate) to identify conditions that minimize aggregation.

  • Size Exclusion Chromatography (SEC):

    • Regularly monitor the aggregation status of the ADC preparation using SEC. This technique can separate monomers from aggregates, allowing for quantification of the aggregated fraction.[8]

  • Dynamic Light Scattering (DLS):

    • Utilize DLS to assess the size distribution of the ADC particles in solution, which can provide an early indication of aggregation.[8]

Data Presentation

Table 1: Comparative Stability of Dipeptide Linkers in Plasma

Linker TypeSpeciesMatrixHalf-life (t½)Reference
Phe-LysHumanPlasmaExcellent Stability[5]
Val-CitHumanPlasmaExcellent Stability[11]
Val-CitMousePlasma>95% cleavage after 14 days[16]
Glu-Val-CitMousePlasmaAlmost no cleavage after 14 days[16]
Val-AlaMouseSerum23 hours[17]
Val-LysMouseSerum8.2 hours[17]
Val-ArgMouseSerum1.8 hours[17]

Note: Direct comparison of half-life values across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Table 2: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers (Hypothetical Data)

Peptide LinkerKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Val-Cit-PABC15.21.81.18 x 10⁵
Val-Ala-PABC25.81.24.65 x 10⁴
Phe-Lys-PABC18.51.68.65 x 10⁴

Note: The values presented in this table are for illustrative purposes only and are based on hypothetical data from a fluorometric assay.[18] Actual values will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC and released payload over time.

Materials:

  • ADC of interest

  • Human plasma (or other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Temperature-controlled incubator (37°C)

  • LC-MS system

  • Protein precipitation solution (e.g., acetonitrile (B52724) with internal standard)

  • Microcentrifuge tubes

Procedure:

  • ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).[1]

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.[1]

  • Sample Quenching: Immediately add the plasma aliquot to a tube containing 3-4 volumes of cold protein precipitation solution to stop the reaction and precipitate plasma proteins.

  • Protein Removal: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Carefully collect the supernatant and analyze it using a validated LC-MS method to quantify the concentration of the released payload.

  • Data Analysis: Plot the concentration of the released payload over time to determine the rate of drug release and the half-life of the ADC in plasma.

Protocol 2: Lysosomal Cleavage Assay

Objective: To evaluate the susceptibility of the Phe-Lys linker to cleavage by lysosomal enzymes.

Materials:

  • ADC of interest

  • Lysosomal extract (commercially available or prepared in-house)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT)

  • Temperature-controlled plate reader or incubator (37°C)

  • LC-MS system or a fluorometer if using a fluorogenic substrate

  • 96-well plates

Procedure:

  • Reagent Preparation: Prepare a solution of the ADC in the assay buffer. Activate the lysosomal extract according to the manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add the ADC solution.

  • Initiate Reaction: Add the activated lysosomal extract to each well to start the cleavage reaction. Include a control with no lysosomal extract.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).

  • Quantification of Released Drug: Analyze the samples by LC-MS to measure the amount of released payload. If using a fluorogenic substrate, measure the fluorescence intensity using a plate reader.[18]

  • Data Analysis: Calculate the rate of cleavage based on the amount of drug released over time.

Visualizations

Caption: ADC internalization and lysosomal drug release pathway.

Troubleshooting_Workflow Start Premature Drug Release Observed Check_Assay Review Assay Conditions (pH, Temp) Start->Check_Assay Control_Exp Run Buffer Control (ADC in PBS) Start->Control_Exp Protease_Inhibitor Add Protease Inhibitor Control Start->Protease_Inhibitor Analyze_LCMS Analyze Samples by LC-MS Check_Assay->Analyze_LCMS Control_Exp->Analyze_LCMS Protease_Inhibitor->Analyze_LCMS Identify_Cause Identify Cause of Instability Analyze_LCMS->Identify_Cause Identify_Cause->Check_Assay Assay Artifact Optimize_Linker Optimize Linker/ Payload Design Identify_Cause->Optimize_Linker Inherent Instability

Caption: Troubleshooting workflow for premature drug release.

References

Technical Support Center: Fmoc-Phe-Lys(Boc)-PAB-PNP Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of the cleavable ADC linker, Fmoc-Phe-Lys(Boc)-PAB-PNP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential side reactions and to offer answers to frequently asked questions encountered during the conjugation of this linker to amine-containing payloads.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on the this compound linker for conjugation?

A1: The primary reactive site for conjugation is the p-nitrophenyl (PNP) carbonate group. This activated ester readily reacts with primary and secondary amine functional groups on a payload molecule (e.g., a cytotoxic drug) to form a stable carbamate (B1207046) linkage.

Q2: What are the expected products of a successful conjugation reaction?

A2: A successful conjugation reaction will yield the desired drug-linker conjugate, where the amine-containing payload is attached to the p-aminobenzyl (PAB) group through a carbamate bond. The p-nitrophenol (PNP-OH) is released as a byproduct.

Q3: What are the functions of the Fmoc and Boc protecting groups?

A3: The fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminal amine of the phenylalanine residue, while the tert-butyloxycarbonyl (Boc) group protects the epsilon-amine of the lysine (B10760008) residue. These protecting groups prevent unwanted side reactions at these sites during the conjugation of the payload to the PNP ester.

Q4: Under what conditions are the Fmoc and Boc groups stable?

A4: The Fmoc group is stable under acidic conditions but is readily cleaved by bases, typically secondary amines like piperidine. The Boc group is stable to bases and nucleophiles but is cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).[1][2][3] During the conjugation reaction, which is typically carried out under neutral to slightly basic conditions, both protecting groups are expected to remain intact.

Q5: What is the purpose of the Phenylalanine-Lysine (Phe-Lys) dipeptide in this linker?

A5: The Phe-Lys dipeptide serves as a cleavage site for proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This enzymatic cleavage is a key step in the intracellular release of the payload.

Troubleshooting Guide

This guide addresses common issues and potential side reactions that may occur during the conjugation of this compound to an amine-containing payload.

Issue 1: Low Conjugation Yield

Potential Causes:

  • Hydrolysis of the PNP Ester: The p-nitrophenyl carbonate is susceptible to hydrolysis, especially in aqueous and/or basic conditions. This reaction competes with the desired aminolysis, leading to the formation of the inactive Fmoc-Phe-Lys(Boc)-PAB-OH.

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or reaction time can lead to incomplete conjugation.

  • Low Reactivity of the Amine: Sterically hindered or electron-deficient amines on the payload may exhibit slow reaction kinetics.

  • Degradation of the Linker: Improper storage or handling of the this compound linker can lead to its degradation.

Troubleshooting Strategies:

StrategyDescription
Optimize Reaction pH Maintain a slightly basic pH (typically 7.5-8.5) to facilitate the nucleophilic attack of the amine while minimizing excessive hydrolysis of the PNP ester.
Use Anhydrous Solvents When possible, perform the reaction in anhydrous polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to minimize water-induced hydrolysis.
Increase Molar Excess of Linker Using a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the linker can help drive the reaction to completion.
Add a Non-Nucleophilic Base A mild, non-nucleophilic base such as diisopropylethylamine (DIPEA) can be used to scavenge any acid generated during the reaction and to maintain an optimal pH for the aminolysis.
Monitor Reaction Progress Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting materials and the formation of the desired product.
Verify Linker Integrity Before use, confirm the purity and integrity of the this compound linker using analytical methods.
Issue 2: Presence of Unexpected Side Products

Potential Causes:

  • Diketopiperazine Formation: Intramolecular cyclization of the dipeptide can occur, especially under basic conditions, leading to the formation of a cyclic dipeptide and cleavage from the PAB moiety.[4]

  • Racemization: The chiral centers of the phenylalanine and lysine residues may be susceptible to racemization under harsh basic conditions, although this is less common under typical conjugation conditions.

  • Side Reactions with the Payload: The payload itself may have other reactive functional groups that can lead to undesired side products.

  • Premature Deprotection: Although unlikely under standard conjugation conditions, exposure to strong bases or acids could lead to the premature removal of the Fmoc or Boc groups, opening up additional reactive sites.

Troubleshooting Strategies:

StrategyDescription
Control Basicity Avoid strong bases and prolonged exposure to even mild bases to minimize the risk of diketopiperazine formation and racemization.
Protect Reactive Groups on Payload If the payload contains other nucleophilic groups, consider protecting them prior to conjugation with the linker.
Careful Control of Reaction Conditions Maintain the recommended temperature and reaction time to avoid conditions that might favor side reactions.
Purification of the Conjugate Utilize purification techniques such as preparative HPLC or column chromatography to isolate the desired drug-linker conjugate from any side products.

Experimental Protocols

General Protocol for Conjugation of an Amine-Containing Payload
  • Dissolution of Reactants:

    • Dissolve the amine-containing payload in an appropriate anhydrous solvent (e.g., DMF or DMSO).

    • In a separate vial, dissolve this compound (1.1-1.5 equivalents) in the same anhydrous solvent.

  • Reaction Initiation:

    • To the solution of the payload, add the solution of the linker.

    • If required, add a non-nucleophilic base such as DIPEA (2-3 equivalents).

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by HPLC or LC-MS at regular intervals (e.g., every 1-2 hours) until the payload is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, the crude product can be purified by preparative reverse-phase HPLC to isolate the desired drug-linker conjugate.

    • Lyophilize the pure fractions to obtain the final product as a solid.

Illustrative Quantitative Data for a Similar p-Nitrophenyl Carbonate Conjugation

The following table provides representative data for the conjugation of a generic amine-containing payload to a p-nitrophenyl carbonate-activated linker, monitored by HPLC. Actual results with this compound may vary.

Time (hours)Payload Remaining (%)Drug-Linker Conjugate (%)Hydrolyzed Linker (%)
010000
145505
215787
4<58510
8<18415

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Conjugation Reaction cluster_purification Purification Payload Payload Mixing Mix reactants Payload->Mixing Linker This compound Linker->Mixing Solvent Anhydrous DMF/DMSO Solvent->Mixing Base DIPEA (optional) Base->Mixing Monitoring Monitor by HPLC/LC-MS Mixing->Monitoring Purify Preparative HPLC Monitoring->Purify Reaction complete Lyophilize Lyophilization Purify->Lyophilize Final_Product Drug-Linker Conjugate Lyophilize->Final_Product

Caption: Experimental workflow for the conjugation of an amine-containing payload to this compound.

side_reactions Start This compound + Payload-NH2 Desired_Product Desired Conjugate: Fmoc-Phe-Lys(Boc)-PAB-NH-Payload Start->Desired_Product Aminolysis (Desired Reaction) Hydrolysis Hydrolysis Side Product: Fmoc-Phe-Lys(Boc)-PAB-OH Start->Hydrolysis Hydrolysis (Side Reaction) + H2O DKP Diketopiperazine Formation Desired_Product->DKP Intramolecular Cyclization (Side Reaction, basic conditions)

Caption: Key reactions in the conjugation process, highlighting the desired pathway and major side reactions.

References

Improving solubility of Fmoc-Phe-Lys(Boc)-PAB-PNP for conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fmoc-Phe-Lys(Boc)-PAB-PNP Conjugation

Welcome to the technical support center for this compound. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this linker for successful conjugation.

Troubleshooting Guide: Improving Solubility

This guide addresses the common issue of poor solubility of this compound and provides a systematic approach to achieve a clear solution suitable for conjugation reactions.

Problem: The this compound powder is not dissolving in my chosen solvent.

The this compound molecule is a large, hydrophobic peptide derivative due to the presence of Fmoc, Boc, Phenylalanine, and PAB groups[1][2]. Consequently, it is sparingly soluble in aqueous solutions and requires organic solvents for initial dissolution[3][4][5].

Step 1: Initial Solvent Selection

Q: What is the best initial solvent to try?

A: For hydrophobic and protected peptides, polar aprotic solvents are the recommended starting point[3][6]. The first choice should be high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[5][7][8].

  • Recommendation: Start by attempting to dissolve the compound in a minimal amount of DMSO or DMF[5][7]. It is crucial to ensure the entire sample is dissolved in the organic solvent before any subsequent dilution with aqueous buffers.

Step 2: Aiding Dissolution

Q: I've added DMSO/DMF, but the compound is still not fully dissolved. What's next?

A: Physical agitation can help break up aggregates and enhance dissolution.

  • Gentle Vortexing: Mix the sample for 1-2 minutes.

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes[7]. This can effectively break apart particulate clumps.

  • Gentle Warming: As a last resort, warm the solution to 30-40°C. Use with caution, as prolonged heating can potentially degrade the p-nitrophenyl (PNP) ester, which is sensitive to hydrolysis[7][9].

Step 3: Co-Solvent Systems

Q: The compound precipitates when I add it to my aqueous reaction buffer. How can I prevent this?

A: This "salting out" effect is common when a concentrated organic solution is rapidly mixed with an aqueous buffer[7]. The key is slow, gradual dilution.

  • Procedure: While vigorously stirring your aqueous buffer, add the dissolved peptide-organic solvent mixture very slowly, drop-by-drop[7][10]. This prevents localized high concentrations that lead to precipitation.

  • Alternative Co-solvents: If DMSO or DMF are incompatible with your downstream application, other options include acetonitrile (B52724) (ACN), methanol, or isopropanol[5][8]. However, DMSO and DMF are generally superior for highly hydrophobic peptides[7].

Solubility Data Summary

The following table summarizes recommended solvents and provides qualitative solubility information based on the chemical properties of this compound and similar compounds.

SolventClassificationExpected SolubilityRemarks
Water / PBS BufferAqueousInsolubleNot recommended for initial dissolution.
Dimethyl Sulfoxide (DMSO)Polar AproticHighRecommended starting solvent. [3][5][7]
N,N-Dimethylformamide (DMF)Polar AproticHighGood alternative to DMSO. [6][7][8]
Acetonitrile (ACN)Polar AproticModerateMay require sonication or gentle warming.
Dichloromethane (DCM)ChlorinatedModerateOften used in synthesis but less common for conjugation buffers.[11]
Methanol / EthanolPolar ProticLow to ModerateCan be used, but may be less effective than DMSO/DMF.[12]

Experimental Protocols

Protocol 1: Systematic Solubility Testing

It is highly recommended to test the solubility on a small aliquot of the compound to avoid wasting valuable material[7][10].

  • Preparation: Weigh out a small, accurately known amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

  • Solvent Addition: Add a measured volume of the primary solvent (e.g., 50 µL of anhydrous DMSO).

  • Agitation: Vortex the tube for 1 minute. Observe for dissolution.

  • Sonication: If not fully dissolved, sonicate the tube in a water bath for 5 minutes. Observe again.

  • Incremental Addition: If the compound remains insoluble, add another small aliquot of solvent (e.g., 50 µL) and repeat steps 3-4.

  • Record: Document the final concentration at which the compound fully dissolves to guide your main experiment.

Protocol 2: General Conjugation Workflow

This protocol outlines a typical workflow for conjugating the dissolved this compound to an amine-containing molecule (e.g., a protein, peptide, or small molecule).

Conjugation_Workflow cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_conjugation Conjugation Phase cluster_purification Purification Phase A Weigh this compound E Dissolve Linker in Solvent (Vortex/Sonicate) A->E B Prepare Anhydrous Solvent (e.g., DMSO) B->E C Prepare Reaction Buffer (e.g., pH 7.5-8.5 PBS) D Prepare Target Molecule in Reaction Buffer C->D F Slowly Add Linker Solution to Stirring Target Solution D->F E->F Drop-wise Addition G Incubate Reaction (e.g., RT, 2-4 hours) F->G H Quench Reaction (e.g., Tris or Glycine) G->H I Purify Conjugate (e.g., SEC, Dialysis) H->I Troubleshooting_Flowchart start Start: Insoluble this compound solvent Add minimal anhydrous DMSO or DMF start->solvent dissolved1 Is it fully dissolved? solvent->dissolved1 agitate Vortex and/or Sonicate for 5-10 min dissolved1->agitate No success Success: Proceed to Conjugation dissolved1->success Yes dissolved2 Is it fully dissolved? agitate->dissolved2 warm Gently warm to 30-40°C (Use with caution) dissolved2->warm No dissolved2->success Yes dissolved3 Is it fully dissolved? warm->dissolved3 dissolved3->success Yes fail Failure: Consider alternative co-solvents or consult manufacturer dissolved3->fail No

References

Fmoc-Phe-Lys(Boc)-PAB-PNP linker storage and handling issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of the Fmoc-Phe-Lys(Boc)-PAB-PNP linker used in the synthesis of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for the solid this compound linker?

A1: The solid linker should be stored at -20°C under a dry, inert atmosphere such as nitrogen to prevent degradation.[1]

Q2: How should I store the this compound linker once it is dissolved in a solvent?

A2: Solutions of the linker, for example in DMSO, should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] It is crucial to store solutions under a nitrogen atmosphere to minimize degradation.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the solution into single-use vials.

Q3: What are the main chemical liabilities of the this compound linker?

A3: The linker has three main points of chemical liability:

  • p-Nitrophenyl (PNP) ester: This is an active ester used for conjugation to amine-containing payloads. It is susceptible to hydrolysis, especially in the presence of moisture and basic conditions.

  • Fmoc (Fluorenylmethyloxycarbonyl) group: This protecting group is labile to basic conditions and can be prematurely cleaved if exposed to amines or a basic pH.

  • Boc (tert-Butoxycarbonyl) group: This protecting group is labile to acidic conditions.

Q4: Can the this compound linker be shipped at room temperature?

A4: Yes, the linker is typically shipped at room temperature for short durations.[1] However, upon receipt, it should be immediately stored at the recommended -20°C for long-term stability.

Troubleshooting Guides

Issue 1: Low or No Conjugation of Payload to the Linker

Symptom: You observe a low yield of the drug-linker conjugate or no reaction at all.

Potential Causes & Troubleshooting Steps:

  • Degraded Linker: The p-nitrophenyl (PNP) ester of the linker may have hydrolyzed due to improper storage or handling (exposure to moisture).

    • Recommendation: Perform a quality control check on the linker using HPLC to assess its purity. A fresh vial of the linker should be used if degradation is suspected.

  • Suboptimal Reaction Conditions: The reaction conditions may not be suitable for the specific payload.

    • Recommendation: Ensure the reaction is performed under anhydrous conditions. The pH of the reaction mixture should be carefully controlled, typically in the range of 7.5-8.5, to facilitate the reaction of the amine group of the payload with the PNP ester without causing significant hydrolysis of the ester.

  • Inactive Payload: The amine group of the payload may be sterically hindered or unreactive.

    • Recommendation: Confirm the structure and purity of your payload. Consider using a different activation strategy if necessary.

Issue 2: Low Drug-to-Antibody Ratio (DAR) in the Final ADC

Symptom: The final antibody-drug conjugate has a lower than expected average number of drug molecules per antibody.

Potential Causes & Troubleshooting Steps:

  • Hydrolyzed Linker-Payload: The bond between the linker and the payload might be unstable, or the linker itself may have degraded prior to conjugation with the antibody.

    • Recommendation: Analyze the linker-payload conjugate by LC-MS to confirm its integrity before the conjugation step.

  • Inefficient Conjugation to Antibody: The conditions for conjugating the drug-linker to the antibody may not be optimal.

    • Recommendation: Optimize the pH, temperature, and reaction time for the conjugation reaction. Ensure that any necessary reducing agents for the antibody are fresh and used at the correct concentration.[2]

  • Antibody Impurities: The antibody preparation may contain impurities that interfere with the conjugation reaction.[3]

    • Recommendation: Use a highly purified antibody (>95%) for conjugation.[3]

Issue 3: ADC Aggregation

Symptom: The final ADC preparation shows signs of aggregation, which can be observed by size exclusion chromatography (SEC).

Potential Causes & Troubleshooting Steps:

  • Hydrophobicity: The drug-linker complex can be hydrophobic, and conjugation to the antibody can increase the overall hydrophobicity, leading to aggregation.[2]

    • Recommendation: Optimize the drug-to-antibody ratio (DAR); a lower DAR may reduce aggregation. Consider the use of formulation buffers containing excipients that reduce aggregation.

  • Denaturation during Conjugation: The reaction conditions (e.g., presence of organic co-solvents, pH) may partially denature the antibody.

    • Recommendation: Minimize the amount of organic co-solvent used to dissolve the drug-linker.[2] Screen different buffer conditions to find one that maintains antibody stability during conjugation.

Quantitative Data Summary

ParameterConditionRecommended Value/RangeCitation
Storage (Solid) Temperature-20°C[1]
AtmosphereInert (e.g., Nitrogen)
Storage (Solution) SolventDMSO[1]
Long-term Temperature-80°C (up to 6 months)[1]
Short-term Temperature-20°C (up to 1 month)[1]
AtmosphereInert (e.g., Nitrogen)[1]
Shipping TemperatureRoom Temperature (short-term)[1]

Experimental Protocols

Protocol: Quality Control of this compound Linker by RP-HPLC

Objective: To assess the purity of the this compound linker and detect potential degradation products.

Materials:

  • This compound linker sample

  • HPLC grade acetonitrile (B52724) (ACN)

  • HPLC grade water

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • UV detector

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the linker and dissolve it in 1 mL of ACN to prepare a 1 mg/mL stock solution.

    • Dilute the stock solution with 50% ACN in water to a final concentration of 0.1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-31 min: 80% to 20% B

      • 31-35 min: 20% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 265 nm and 310 nm (to detect the Fmoc group and p-nitrophenol, a potential hydrolysis product, respectively).

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity of the linker as the percentage of the main peak area relative to the total peak area.

    • Look for the presence of early eluting peaks that could correspond to hydrolysis products such as p-nitrophenol or the deprotected linker.

Visualizations

Troubleshooting_Workflow start Experiment Failure (e.g., Low DAR, No Conjugation) check_linker 1. Check Linker Integrity start->check_linker hplc_qc Perform RP-HPLC QC check_linker->hplc_qc linker_ok Linker Purity >95%? hplc_qc->linker_ok check_conditions 2. Review Reaction Conditions linker_ok->check_conditions Yes replace_linker Action: Use a fresh vial of linker linker_ok->replace_linker No anhydrous Anhydrous Conditions? check_conditions->anhydrous ph_correct Correct pH? anhydrous->ph_correct Yes optimize_conditions Action: Optimize reaction (e.g., dry solvents, adjust pH) anhydrous->optimize_conditions No check_payload 3. Verify Payload Quality ph_correct->check_payload Yes ph_correct->optimize_conditions No payload_qc Check Payload Purity/Structure check_payload->payload_qc success Successful Conjugation payload_qc->success replace_linker->start Re-run Experiment optimize_conditions->start Re-run Experiment verify_payload Action: Re-purify or re-synthesize payload verify_payload->start Re-run Experiment Linker_Degradation_Pathways linker This compound Intact Linker hydrolysis Hydrolysis (Moisture, pH > 7.5) linker->hydrolysis base_cleavage Base Cleavage (e.g., residual amines) linker->base_cleavage acid_cleavage Acid Cleavage (e.g., acidic workup) linker->acid_cleavage hydrolyzed_linker Fmoc-Phe-Lys(Boc)-PAB-OH + p-Nitrophenol Hydrolyzed PNP Ester hydrolysis->hydrolyzed_linker fmoc_cleaved H-Phe-Lys(Boc)-PAB-PNP Deprotected Fmoc base_cleavage->fmoc_cleaved boc_cleaved Fmoc-Phe-Lys-PAB-PNP Deprotected Boc acid_cleavage->boc_cleaved

References

Technical Support Center: Phe-Lys Linker Performance and Payload Hydrophobicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of payload hydrophobicity on the performance of Phenylalanine-Lysine (Phe-Lys) cleavable linkers in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of payload release for a Phe-Lys linker?

A1: The Phe-Lys dipeptide is a substrate for lysosomal proteases, most notably Cathepsin B.[1] Upon internalization of the ADC into a target cell and trafficking to the lysosome, Cathepsin B recognizes and cleaves the amide bond between the Phenylalanine and Lysine residues. This cleavage initiates the release of the cytotoxic payload.[1] For efficient and complete drug release, a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), is often incorporated between the dipeptide and the drug.[1] Once the linker is cleaved by Cathepsin B, the PABC spacer spontaneously decomposes, liberating the active payload inside the tumor cell.

Q2: How does the hydrophobicity of a payload affect the overall performance of an ADC with a Phe-Lys linker?

A2: The hydrophobicity of the payload significantly impacts the physicochemical properties and in vivo performance of an ADC. Highly hydrophobic payloads can lead to several challenges:

  • Increased Aggregation: The conjugation of hydrophobic payloads to an antibody can expose hydrophobic patches, promoting protein-protein interactions and leading to the formation of soluble and insoluble aggregates.[2][3] This aggregation can reduce efficacy, increase immunogenicity, and create manufacturing and stability issues.[2]

  • Accelerated Clearance: Hydrophobic ADCs are more prone to rapid clearance from systemic circulation, often through uptake by the mononuclear phagocytic system (MPS).[4] This reduces the ADC's half-life and the amount of drug that reaches the tumor site, thereby decreasing its therapeutic index.

  • Decreased Stability: Increased hydrophobicity can destabilize the native structure of the antibody, making it more susceptible to unfolding and aggregation.[4]

Q3: What are the signs of ADC aggregation in my experiments?

A3: ADC aggregation can manifest in several ways during your experiments:

  • Visual Observation: Formation of visible particulates, cloudiness, or precipitation in the ADC solution.

  • Inconsistent In Vitro Results: High variability in cell-based potency assays (e.g., IC50 values) across different batches or experiments.

  • Poor In Vivo Efficacy: Despite good in vitro potency, the ADC may show reduced anti-tumor activity in animal models due to rapid clearance of aggregates.

  • Analytical Characterization:

    • Size Exclusion Chromatography (SEC): Appearance of high molecular weight species (HMWS) eluting earlier than the monomeric ADC peak.

    • Dynamic Light Scattering (DLS): An increase in the average particle size and polydispersity index (PDI).

    • Hydrophobic Interaction Chromatography (HIC): A significant rightward shift in retention time compared to the unconjugated antibody, indicating increased hydrophobicity which is often correlated with a higher propensity for aggregation.

Q4: How can I mitigate the negative impacts of a hydrophobic payload on my Phe-Lys linker ADC?

A4: Several strategies can be employed to address the challenges posed by hydrophobic payloads:

  • Linker Modification: Incorporate hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) spacers, into the linker design. This can help to shield the hydrophobic payload and improve the overall solubility and pharmacokinetic profile of the ADC.

  • Payload Modification: If possible, modify the payload itself to introduce more hydrophilic groups without compromising its cytotoxic activity.

  • Site-Specific Conjugation: Utilize conjugation technologies that allow for the attachment of the linker-payload to specific sites on the antibody. This can lead to more homogeneous ADCs with improved stability and pharmacokinetic properties compared to stochastic conjugation methods.

  • Formulation Optimization: Develop a formulation with optimal pH, excipients, and buffer composition to enhance the stability and solubility of the ADC.

  • Lower Drug-to-Antibody Ratio (DAR): While a higher DAR often correlates with increased in vitro potency, it can also exacerbate hydrophobicity-related issues. Optimizing the DAR is a critical aspect of ADC development to balance efficacy and safety.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with Phe-Lys linker-based ADCs and hydrophobic payloads.

Issue 1: High levels of aggregation observed immediately after conjugation.

Possible Causes Troubleshooting Steps Expected Outcome
High Payload Hydrophobicity 1. Characterize Hydrophobicity: Analyze the ADC using Hydrophobic Interaction Chromatography (HIC). A significant rightward shift in retention time compared to the naked antibody indicates increased hydrophobicity. 2. Reduce DAR: If feasible for potency, generate ADCs with a lower DAR (e.g., DAR 2 or 4) and compare their aggregation profiles. 3. Introduce Hydrophilic Linker: Synthesize the payload with a more hydrophilic linker (e.g., PEGylated) and re-evaluate aggregation.Reduced HIC retention time, decreased percentage of high molecular weight species (HMWS) in SEC, and improved solubility.
Unfavorable Conjugation Conditions 1. Optimize pH: Ensure the pH of the conjugation buffer is optimal for both the antibody and the conjugation reaction. Avoid pH values near the antibody's isoelectric point.[2] 2. Control Co-solvents: Minimize the concentration of organic co-solvents used to dissolve the hydrophobic payload-linker.Reduced aggregation during and immediately after the conjugation process.
Antibody Instability 1. Antibody Engineering: If possible, engineer the antibody to improve its intrinsic stability. 2. Formulation: Ensure the antibody is in a stable formulation buffer prior to conjugation.Improved stability of the final ADC product.

Issue 2: Poor in vivo efficacy despite high in vitro potency.

Possible Causes Troubleshooting Steps Expected Outcome
Rapid ADC Clearance 1. Pharmacokinetic Study: Conduct a pharmacokinetic (PK) study in a relevant animal model to determine the clearance rate and half-life of the ADC. 2. Mitigate Hydrophobicity: Implement strategies to reduce hydrophobicity as described above (hydrophilic linkers, lower DAR).Improved plasma exposure and a longer half-life of the intact ADC, leading to better tumor accumulation.
Linker Instability in Plasma 1. In Vitro Plasma Stability Assay: Incubate the ADC in plasma from the relevant species (e.g., mouse, rat, human) and monitor for premature payload release over time using LC-MS. 2. Modify Linker Chemistry: If instability is observed, consider linker modifications to enhance stability while maintaining lysosomal cleavability.Increased linker stability in plasma, resulting in more consistent in vivo exposure of the intact ADC.
ADC Aggregation In Vivo 1. In Vivo Aggregation Assessment: Analyze plasma samples from PK studies by SEC to determine if aggregation is occurring in vivo. 2. Purify ADC: Ensure that the ADC administered in vivo is highly purified and free of pre-existing aggregates by using SEC purification.Reduced in vivo aggregation and improved therapeutic index.

Data Presentation

The following tables summarize the impact of payload hydrophobicity on key ADC performance parameters. Note: Direct quantitative comparisons for a series of payloads with varying hydrophobicity on a constant Phe-Lys linker are limited in publicly available literature. The data presented is a compilation from various studies and includes data from the closely related Val-Cit linker as a surrogate to illustrate the general principles.

Table 1: Impact of Payload/Linker Hydrophobicity on ADC Aggregation and Stability

ADC ConstructLinkerPayloadApprox. Payload logP% Aggregation (HMWS by SEC)Thermal Stability (Tm °C)
ADC 1Phe-LysDoxorubicin1.27Low~70
ADC 2Val-CitMMAE2.8Moderate~65
ADC 3Val-CitMMAF3.5Moderate-High~62
ADC 4Non-cleavableTubulysin>4High~60

This table illustrates a general trend where higher payload hydrophobicity correlates with increased aggregation and decreased thermal stability. Actual values are highly dependent on the specific antibody, DAR, and conjugation method.

Table 2: In Vitro Potency of ADCs with Payloads of Varying Hydrophobicity

ADC ConstructLinkerPayloadTarget Cell LineIC50 (pM)
ADC AVal-CitMMAEKarpas-29916
ADC B (hydrophilic linker)Val-Cit-PABC (PEG24)MMAEKarpas-29925
ADC C (hydrophilic macrocycle)Val-Cit-PABC (α-cyclodextrin)MMAEKarpas-29920

This table demonstrates that modifications to the linker to increase hydrophilicity, and thus mitigate the effects of a hydrophobic payload, can result in ADCs with comparable in vitro potency to the parent ADC.[4]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the Phe-Lys linker and the rate of payload deconjugation in plasma.

Materials:

  • ADC of interest

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS)

  • LC-MS system

Procedure:

  • Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots from each sample.

  • Immediately freeze the collected aliquots at -80°C to halt further degradation.

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

Quantification Methods:

  • LC-MS: This technique can be used to directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin). Immuno-affinity capture can be used to isolate the ADC before analysis.

  • ELISA: Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for ADC Characterization

Objective: To assess the relative hydrophobicity of an ADC compared to the unconjugated antibody.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • ADC and unconjugated antibody samples (at 1 mg/mL in PBS)

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-20 µg of the antibody or ADC sample.

  • Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).

  • Monitor the elution profile at 280 nm.

  • A later retention time for the ADC compared to the unconjugated antibody indicates increased hydrophobicity.

Visualizations

payload_release cluster_extracellular Systemic Circulation cluster_cell Target Tumor Cell ADC_circulating Intact ADC in Circulation (Phe-Lys Linker Stable) ADC_internalized ADC Internalization (Endocytosis) ADC_circulating->ADC_internalized Target Binding Lysosome Lysosome (Acidic pH) ADC_internalized->Lysosome Trafficking Payload_release Payload Release Lysosome->Payload_release Cathepsin B Cleavage of Phe-Lys Apoptosis Cell Death (Apoptosis) Payload_release->Apoptosis Cytotoxic Effect

Caption: Mechanism of payload release from a Phe-Lys linker ADC.

troubleshooting_workflow start High Aggregation Observed check_hydrophobicity Assess Hydrophobicity (HIC) start->check_hydrophobicity high_hydrophobicity High Hydrophobicity check_hydrophobicity->high_hydrophobicity Yes low_hydrophobicity Low Hydrophobicity check_hydrophobicity->low_hydrophobicity No mitigation_strategies Implement Mitigation Strategies: - Hydrophilic Linker - Lower DAR - Site-Specific Conjugation high_hydrophobicity->mitigation_strategies check_conditions Review Conjugation/ Formulation Conditions low_hydrophobicity->check_conditions re_evaluate Re-evaluate Aggregation (SEC/DLS) mitigation_strategies->re_evaluate re_evaluate->mitigation_strategies Aggregation Still High optimized Optimized ADC re_evaluate->optimized Aggregation Reduced check_conditions->re_evaluate

Caption: Troubleshooting workflow for ADC aggregation issues.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Antibody-Drug Conjugates with a Focus on the Fmoc-Phe-Lys(Boc)-PAB-PNP Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is increasingly dominated by Antibody-Drug Conjugates (ADCs), complex biomolecules that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker, which bridges the antibody and the payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. This guide provides a comparative overview of the High-Performance Liquid Chromatography (HPLC) analysis of ADCs, with a specific focus on those utilizing the cleavable Fmoc-Phe-Lys(Boc)-PAB-PNP linker and its alternatives.

The Central Role of the Linker in ADC Characterization

The choice of linker technology dictates the mechanism of payload release and significantly impacts the therapeutic window of an ADC. Cleavable linkers are designed to release the cytotoxic payload in the tumor microenvironment, while non-cleavable linkers release the drug upon lysosomal degradation of the antibody. The this compound linker is a protease-sensitive cleavable linker, designed to be cleaved by lysosomal proteases such as Cathepsin B, which are often overexpressed in tumor cells.

Accurate and robust analytical methods are paramount for characterizing ADCs and ensuring their quality, safety, and efficacy. HPLC is an indispensable tool for assessing critical quality attributes (CQAs) of ADCs, including drug-to-antibody ratio (DAR), heterogeneity, and stability. The physicochemical properties conferred by the linker directly influence the chromatographic behavior of the ADC, making HPLC a powerful technique for comparative analysis.

Comparative HPLC Analysis of ADCs with Different Linkers

It is crucial to note that the data presented below is compiled from different studies and any direct comparison should be approached with caution due to variations in the antibody, payload, and specific experimental conditions.

Reversed-Phase HPLC (RP-HPLC) Data

RP-HPLC is a powerful technique for assessing ADC heterogeneity and can be used to determine the average DAR, typically after reduction of the ADC into its light and heavy chains. The retention time is influenced by the hydrophobicity of the drug-linker.

Linker TypeDrug-Linker ExampleReported Retention Time (min)Key ObservationsReference
Dipeptide (Phe-Lys based)Not SpecifiedNot available in compiled sourcesThe Phe-Lys dipeptide is a substrate for Cathepsin B, enabling intracellular drug release.Synthesized Information
Dipeptide (Val-Cit based)MC-VC-PAB-MMAE11.5More hydrophobic compared to maytansinoid-based linkers, resulting in a longer retention time.[1]
Thioether (Non-cleavable)MCC-Maytansinoid5.5Less hydrophobic than the MC-VC-PAB-MMAE linker, leading to a shorter retention time.[1]

Note: The retention times are from a specific study and are for the drug-linker fragment, not the intact ADC. They serve to illustrate the relative hydrophobicity.

Hydrophobic Interaction Chromatography (HIC) Data

HIC is a non-denaturing technique that separates molecules based on their surface hydrophobicity. It is particularly well-suited for determining the DAR distribution of intact ADCs, as each species with a different number of conjugated drugs will have a distinct hydrophobicity and thus a different retention time.

Linker TypeADC ExampleDAR Species ObservedKey ObservationsReference
Dipeptide (Val-Cit based)Trastuzumab-vcMMAEDAR0, DAR2, DAR4, DAR6, DAR8Well-resolved peaks corresponding to different drug loads. Increased drug load leads to increased retention time due to higher hydrophobicity.[2]
Thioether (Non-cleavable)SigmaMAb ADC Mimic (SMCC linker)Not explicitly DAR species, but demonstrates the separation principle.The ADC mimic is used as a standard for HPLC methods.[3]
Disulfide (Cleavable)Not available in compiled sourcesNot available in compiled sourcesDisulfide linkers are cleaved in the reducing environment of the cell.Synthesized Information

Experimental Protocols

Detailed and validated protocols are essential for reproducible and accurate HPLC analysis of ADCs. Below are representative protocols for RP-HPLC and HIC analysis.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for DAR Determination of Reduced ADC

Objective: To determine the average Drug-to-Antibody Ratio (DAR) of a cysteine-linked ADC by analyzing its reduced light and heavy chains.

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1290 Infinity II LC System)

  • Reversed-phase column suitable for protein analysis (e.g., Agilent PLRP-S)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Reducing agent: Dithiothreitol (DTT)

  • Quenching solution: 2% Formic acid in 50% acetonitrile

Procedure:

  • Sample Preparation (Reduction):

    • Dilute the ADC sample to a concentration of 1 mg/mL in a suitable buffer.

    • Add a freshly prepared DTT solution to a final concentration of 50 mM.

    • Incubate the mixture at 37°C for 15-30 minutes to reduce the interchain disulfide bonds.

    • Quench the reaction by adding an equal volume of the quenching solution.

  • HPLC Analysis:

    • Column: Agilent PLRP-S, 4.6 x 50 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 80°C

    • Detection: UV at 280 nm

    • Injection Volume: 10-20 µL

    • Gradient:

      • 0-2 min: 25% B

      • 2-12 min: 25-50% B

      • 12-13 min: 50-80% B

      • 13-14 min: 80% B

      • 14-15 min: 80-25% B

      • 15-20 min: 25% B (Re-equilibration)

  • Data Analysis:

    • Integrate the peak areas of the unconjugated and conjugated light (L) and heavy (H) chains.

    • Calculate the average DAR using the following formula: DAR = (Σ(Area % of conjugated H chains * number of drugs) + Σ(Area % of conjugated L chains * number of drugs)) / (Σ(Area % of all H chains) + Σ(Area % of all L chains))

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for Intact ADC DAR Distribution

Objective: To determine the distribution of different drug-loaded species in an intact ADC sample.

Instrumentation:

  • Biocompatible HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

Reagents:

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • HPLC Analysis:

    • Column: TSKgel Butyl-NPR, 4.6 x 100 mm, 2.5 µm

    • Mobile Phase A: 1.5 M (NH4)2SO4, 25 mM Sodium Phosphate, pH 7.0

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, 20% Isopropanol

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 280 nm

    • Injection Volume: 10 µL

    • Gradient:

      • 0-20 min: 0-100% B

      • 20-25 min: 100% B

      • 25-30 min: 100-0% B (Re-equilibration)

  • Data Analysis:

    • Identify and integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the percentage of each species by dividing its peak area by the total peak area of all species.

    • Calculate the average DAR by summing the product of the percentage of each species and its corresponding number of drugs.

Visualizing Key Processes

To further aid in the understanding of ADC analysis and function, the following diagrams illustrate the experimental workflow and the cleavage mechanism of the Phe-Lys linker.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample Reduced_ADC Reduced ADC (for RP-HPLC) ADC_Sample->Reduced_ADC DTT Reduction Intact_ADC Intact ADC (for HIC) ADC_Sample->Intact_ADC Dilution in Mobile Phase A HPLC_Column HPLC Column Reduced_ADC->HPLC_Column Intact_ADC->HPLC_Column Gradient_Elution Gradient Elution HPLC_Column->Gradient_Elution UV_Detector UV Detection (280 nm) Gradient_Elution->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration DAR_Calculation DAR Calculation Peak_Integration->DAR_Calculation linker_cleavage cluster_lysosome Lysosome (Tumor Cell) cluster_outside Systemic Circulation ADC Antibody-Phe-Lys-PAB-Payload Cleaved_Intermediate Antibody-Phe + Lys-PAB-Payload ADC->Cleaved_Intermediate Peptide Bond Cleavage CathepsinB Cathepsin B CathepsinB->Cleaved_Intermediate Released_Payload Free Payload Cleaved_Intermediate->Released_Payload Self-Immolation of PAB Spacer Stable_ADC Intact ADC (Stable)

References

Mastering Mass Spectrometry for Phe-Lys Linked ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the characterization of Phenylalanine-Lysine (Phe-Lys) linked antibody-drug conjugates (ADCs). It offers an objective look at performance, supported by experimental data and detailed protocols.

The complex nature of ADCs, which combine a monoclonal antibody (mAb) with a cytotoxic drug via a linker, necessitates a multi-faceted analytical approach to ensure safety and efficacy.[1][2] Mass spectrometry has become an indispensable tool for this purpose, offering detailed insights into critical quality attributes (CQAs) such as drug-to-antibody ratio (DAR), conjugation site analysis, and overall heterogeneity.[2][3] For lysine-linked ADCs, where conjugation occurs on multiple accessible lysine (B10760008) residues, this complexity is particularly pronounced, resulting in a heterogeneous mixture of species.[4][5][6][7][8]

Comparing the Arsenal: MS Techniques for ADC Characterization

The three primary MS-based strategies for ADC characterization are intact mass analysis, subunit analysis, and peptide mapping. Each provides a different level of structural detail and presents its own set of advantages and limitations.

Technique Level of Analysis Information Gained Throughput Complexity of Data Analysis Key Advantages Key Limitations
Intact Mass Analysis Top-downAverage DAR, Drug-load distribution, Gross heterogeneityHighLow to ModerateRapid assessment of overall conjugation.[1]Limited site-specific information. Potential for ion suppression and spectral overlap, especially with heterogeneous glycosylation.[6][9]
Subunit Analysis Middle-down / Middle-upDAR of subunits (light chain, heavy chain), Location of conjugation to a specific chainModerateModerateReduced sample complexity compared to intact analysis, leading to better resolution and mass accuracy.[10][11]Does not pinpoint the exact lysine residue of conjugation. Requires sample preparation (e.g., reduction, enzymatic digestion).
Peptide Mapping Bottom-upPrecise localization of conjugation sites, Relative quantification of site occupancyLowHighProvides the most detailed, site-specific information.[2][6][12]Time-consuming due to extensive sample preparation and complex data analysis. Potential for incomplete digestion and modification loss.[13]

Delving Deeper: Experimental Methodologies

Detailed and robust experimental protocols are crucial for obtaining high-quality, reproducible data. Below are representative protocols for each of the key MS techniques.

Intact Mass Analysis

This approach analyzes the entire ADC molecule to determine the average DAR and the distribution of different drug-loaded species.[3]

Sample Preparation:

  • Deglycosylation (Optional but Recommended): To reduce heterogeneity, incubate the ADC with an enzyme like PNGase F.[10]

  • Buffer Exchange: Desalt the ADC sample into a volatile buffer system, such as ammonium (B1175870) acetate, which is compatible with mass spectrometry.[10]

LC-MS Analysis:

  • Chromatography: Reversed-phase liquid chromatography (RPLC) or size-exclusion chromatography (SEC) can be used.[9] RPLC provides high resolution but can sometimes lead to ADC precipitation. SEC is a gentler technique that helps preserve the native structure.[14]

  • Mass Spectrometry: Electrospray ionization (ESI) is typically coupled with a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[1][9]

Workflow for Intact Mass Analysis of a Phe-Lys Linked ADC

ADC Phe-Lys ADC Sample Deglyco Deglycosylation (Optional) PNGase F ADC->Deglyco Desalt Buffer Exchange (e.g., Ammonium Acetate) Deglyco->Desalt LC LC Separation (RPLC or SEC) Desalt->LC MS High-Resolution MS (Q-TOF or Orbitrap) LC->MS Data Data Analysis (Deconvolution & DAR Calculation) MS->Data

Caption: Workflow for intact mass analysis of Phe-Lys linked ADCs.

Subunit Analysis

This "middle-down" or "middle-up" approach involves breaking the ADC into its constituent light and heavy chains, simplifying the mass spectra and allowing for more accurate mass determination and DAR calculation for each subunit.[11]

Sample Preparation:

  • Enzymatic Digestion (Optional): Enzymes like IdeS (Immunoglobulin-degrading enzyme from Streptococcus pyogenes) can be used to cleave the antibody at a specific site below the hinge region, generating F(ab')2 and Fc fragments.[11]

  • Reduction: Reduce the disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to separate the light and heavy chains.[13]

LC-MS Analysis:

  • Chromatography: RPLC is commonly used to separate the resulting subunits.

  • Mass Spectrometry: High-resolution mass spectrometry is used to determine the mass of each subunit and the number of conjugated drugs.

Workflow for Subunit Analysis of a Phe-Lys Linked ADC

ADC Phe-Lys ADC Sample Digest IdeS Digestion (Optional) ADC->Digest Reduce Reduction (DTT or TCEP) Digest->Reduce LC RPLC Separation Reduce->LC MS High-Resolution MS LC->MS Data Data Analysis (Subunit Mass & DAR) MS->Data

Caption: Workflow for subunit analysis of Phe-Lys linked ADCs.

Peptide Mapping

This "bottom-up" technique provides the most granular information, identifying the specific lysine residues that are conjugated to the drug-linker.[6][12]

Sample Preparation:

  • Denaturation, Reduction, and Alkylation: Unfold the ADC, reduce the disulfide bonds, and then cap the free cysteines to prevent them from reforming.

  • Proteolytic Digestion: Use a protease, such as trypsin, to digest the ADC into smaller peptides. Trypsin cleaves C-terminal to lysine and arginine residues.

  • Sample Cleanup: Desalt the peptide mixture before LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatography: RPLC with a shallow gradient is used to separate the complex peptide mixture.

  • Mass Spectrometry: A high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF) is used to sequence the peptides and identify the modified lysine residues.[12]

Workflow for Peptide Mapping of a Phe-Lys Linked ADC

ADC Phe-Lys ADC Sample Denature Denaturation, Reduction & Alkylation ADC->Denature Digest Proteolytic Digestion (e.g., Trypsin) Denature->Digest Cleanup Sample Cleanup (Desalting) Digest->Cleanup LCMSMS LC-MS/MS Analysis Cleanup->LCMSMS Data Data Analysis (Peptide Identification & Site Localization) LCMSMS->Data

Caption: Workflow for peptide mapping of Phe-Lys linked ADCs.

Conclusion: An Integrated Approach for Comprehensive Characterization

No single MS technique can provide a complete picture of a Phe-Lys linked ADC. A comprehensive characterization strategy relies on an integrated approach, leveraging the strengths of each method.[6][9] Intact mass analysis offers a rapid, high-level overview of the DAR and drug-load distribution. Subunit analysis provides a more detailed look at the conjugation on individual chains. Finally, peptide mapping delivers the fine-grained, site-specific information that is critical for understanding structure-activity relationships and ensuring product consistency. By combining these powerful mass spectrometry techniques, researchers and drug developers can gain a thorough understanding of their ADC candidates, ultimately paving the way for safer and more effective cancer therapies.

References

A Comparative Guide to Drug-to-Antibody Ratio (DAR) Determination: HIC Analysis for Phe-Lys ADCs and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute for antibody-drug conjugates (ADCs). The DAR, which defines the average number of drug molecules conjugated to an antibody, directly impacts the ADC's potency, safety, and therapeutic index. This guide provides an objective comparison of Hydrophobic Interaction Chromatography (HIC) and alternative methods for DAR analysis, with a special focus on Phenylalanine-Lysine (Phe-Lys) linked ADCs.

Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique for characterizing the heterogeneity of biomolecules based on their surface hydrophobicity.[1] For certain types of ADCs, particularly those conjugated via interchain cysteine residues, HIC can effectively separate species with different numbers of conjugated drugs, allowing for the determination of the DAR and the distribution of drug-loaded species.[2] However, for lysine-conjugated ADCs, including those with a Phe-Lys linker, the high degree of heterogeneity in conjugation sites presents a significant challenge for HIC analysis.[3]

This guide will delve into the principles of HIC for ADC analysis, explore its limitations for lysine-conjugated ADCs, and present a comparative overview of more suitable alternative methods such as Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) and UV/Vis Spectroscopy.

The Challenge of Analyzing Lysine-Conjugated ADCs with HIC

Lysine-conjugated ADCs are produced by attaching cytotoxic drugs to the amine groups of lysine (B10760008) residues on the antibody. With numerous lysine residues available for conjugation, this method results in a highly heterogeneous mixture of ADC molecules with a wide distribution of DAR values and conjugation sites.[4]

When analyzed by HIC, this heterogeneity leads to the elution of a single, broad peak rather than a series of well-resolved peaks corresponding to different DAR species.[2][4] This is because the subtle differences in hydrophobicity between ADCs with, for example, a DAR of 3 and a DAR of 4 are averaged out across the many possible conjugation isomers, preventing their separation. Consequently, HIC is not the recommended method for determining the DAR of lysine-linked ADCs.[5]

The hydrophobicity of the linker itself, such as a Phe-Lys linker, also plays a role. The Phenylalanine and Lysine residues contribute to the overall hydrophobicity of the linker-drug conjugate.[6] While this increased hydrophobicity would lead to stronger retention on a HIC column compared to the unconjugated antibody, it does not overcome the fundamental issue of heterogeneity that prevents the resolution of individual DAR species.[7]

Alternative Methods for DAR Determination of Phe-Lys ADCs

Given the limitations of HIC for lysine-conjugated ADCs, alternative analytical methods are preferred. The most powerful and widely used techniques are Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) and UV/Vis Spectroscopy.

Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS)

RPLC-MS is a robust method for the characterization of lysine-conjugated ADCs. Under the denaturing conditions of RPLC, the ADC's heavy and light chains can be separated. By coupling this separation with mass spectrometry, the precise mass of each chain can be determined, allowing for the identification of the number of conjugated drugs.[3] This provides not only the average DAR but also the distribution of different drug-loaded species on both the heavy and light chains.[8]

UV/Vis Spectroscopy

UV/Vis spectroscopy is a simpler and more rapid method for determining the average DAR.[9] This technique relies on the distinct UV absorbance properties of the antibody and the conjugated drug. By measuring the absorbance of the ADC at two different wavelengths (typically at 280 nm for the antibody and at the absorbance maximum of the drug), and using the known extinction coefficients of the antibody and the drug, the average DAR can be calculated.[10] However, a key limitation of this method is that it does not provide information about the distribution of different DAR species.[6]

Comparative Analysis of Methods

To illustrate the differences between these methods, let's consider a case study of a well-characterized lysine-conjugated ADC, Trastuzumab emtansine (Kadcyla®). While specific data for a Phe-Lys ADC is not publicly available, the principles of analysis for lysine-conjugated ADCs are directly applicable.

MethodInformation ProvidedAdvantagesDisadvantagesSuitability for Phe-Lys ADC
HIC Not suitable for DAR determination of lysine-conjugated ADCs. Provides a single, broad peak.- Mild, non-denaturing conditions.[1] - Excellent for cysteine-linked ADCs.[2]- Cannot resolve DAR species for lysine-conjugated ADCs.[5] - Incompatible with MS due to high salt concentrations.Not Recommended
RPLC-MS - Average DAR.[8] - DAR distribution on heavy and light chains.[3] - Identification of conjugation sites (with further peptide mapping).- High resolution and sensitivity.[8] - Provides detailed information on heterogeneity.[3]- Denaturing conditions. - More complex instrumentation and data analysis.Highly Recommended
UV/Vis Spectroscopy - Average DAR.[9]- Rapid and simple.[10] - Non-destructive.- Does not provide DAR distribution.[6] - Requires accurate extinction coefficients for both antibody and drug.[9]Recommended for Average DAR
Representative Data for a Lysine-Conjugated ADC (Trastuzumab Emtansine)

The following table summarizes typical results obtained for Trastuzumab emtansine using the different analytical methods. Note: This data is illustrative and compiled from multiple sources; results may vary between different batches and analytical conditions.

Analytical MethodParameterResultReference
RPLC-MS Average DAR3.53 ± 0.05[8]
DAR DistributionPeaks corresponding to DAR 0 to 8 observed[8]
UV/Vis Spectroscopy Average DAR~3.5[5]
HIC ChromatogramA single broad peak, no DAR resolution

Experimental Protocols

HIC Protocol for ADC Analysis (General)

Instrumentation:

  • HPLC system with a biocompatible flow path

  • HIC column (e.g., Butyl, Phenyl)

  • UV detector

Mobile Phases:

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).

Detection: UV absorbance at 280 nm.

Data Analysis: For cysteine-linked ADCs, the peaks corresponding to different DAR species are integrated. The average DAR is calculated using the following formula:

Average DAR = Σ (% Peak Area of DARn * n) / 100

Where 'n' is the number of drugs conjugated.

RPLC-MS Protocol for Lysine-Conjugated ADC DAR Analysis

Instrumentation:

  • UHPLC system

  • Reversed-phase column (e.g., C4, C8)

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage of Mobile Phase B over a specified time.

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Data Acquisition: Full scan mode to acquire the mass spectra of the intact light and heavy chains.

Data Analysis: The raw mass spectrometry data is deconvoluted to obtain the masses of the light and heavy chains. The number of conjugated drugs is determined from the mass shift relative to the unconjugated chains. The average DAR is calculated based on the relative abundance of the different drug-loaded species.[8]

UV/Vis Spectroscopy Protocol for Average DAR Determination

Instrumentation:

  • UV/Vis Spectrophotometer

Procedure:

  • Measure the absorbance of the ADC solution at 280 nm (A280) and at the wavelength of maximum absorbance for the drug (Amax).

  • Calculate the concentration of the antibody and the drug using the Beer-Lambert law and their respective extinction coefficients.

  • The average DAR is calculated as the molar ratio of the drug to the antibody.[10]

Visualizing the Workflows

To further clarify the experimental processes and the relationships between the different analytical methods, the following diagrams are provided.

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC Analysis cluster_data Data Analysis ADC_Sample Phe-Lys ADC Sample HIC_Column HIC Column ADC_Sample->HIC_Column HPLC HPLC System HIC_Column->HPLC UV_Detector UV Detector HPLC->UV_Detector Chromatogram Chromatogram (Single Broad Peak) UV_Detector->Chromatogram DAR_Conclusion Conclusion: Not Suitable for DAR Determination Chromatogram->DAR_Conclusion

HIC Workflow for Lysine-Conjugated ADC

DAR_Methods_Comparison cluster_hic HIC cluster_rplcms RPLC-MS cluster_uvvis UV/Vis Spectroscopy ADC_Sample Phe-Lys ADC Sample HIC_Analysis HIC Analysis ADC_Sample->HIC_Analysis RPLCMS_Analysis RPLC-MS Analysis ADC_Sample->RPLCMS_Analysis UVVis_Analysis UV/Vis Measurement ADC_Sample->UVVis_Analysis HIC_Result Single Broad Peak (No DAR Resolution) HIC_Analysis->HIC_Result RPLCMS_Result Average DAR & DAR Distribution RPLCMS_Analysis->RPLCMS_Result UVVis_Result Average DAR UVVis_Analysis->UVVis_Result

References

Comparing Fmoc-Phe-Lys(Boc)-PAB-PNP vs Val-Cit linker stability

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Fmoc-Phe-Lys(Boc)-PAB-PNP and Val-Cit Linker Stability in Antibody-Drug Conjugates

For researchers and drug development professionals in the field of antibody-drug conjugates (ADCs), the choice of linker is a critical determinant of therapeutic efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet efficiently cleave to release the cytotoxic agent upon internalization into target tumor cells. This guide provides an objective comparison of two prominent cathepsin-cleavable linkers: the dipeptide phenylalanine-lysine (Phe-Lys) and valine-citrulline (Val-Cit), both commonly used with a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer. While the precursor for the Phe-Lys linker is often supplied as this compound, it is important to note that the Fmoc and Boc protecting groups are removed during the synthesis of the final ADC. Therefore, this comparison focuses on the stability of the core Phe-Lys-PABC and Val-Cit-PABC structures within the ADC.

Introduction to Cathepsin-Cleavable Linkers

Both Phe-Lys and Val-Cit linkers are designed to be substrates for lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2] Upon ADC internalization and trafficking to the lysosome, these proteases cleave the dipeptide sequence, triggering a cascade that leads to the release of the active drug payload.[3] This targeted release mechanism is a cornerstone of ADC technology, enhancing the therapeutic window of highly potent cytotoxic agents.

Comparative Stability Data

The stability of an ADC linker is typically assessed in terms of its resistance to degradation in plasma (plasma stability) and its susceptibility to enzymatic cleavage in the lysosome. The following tables summarize available quantitative data for Phe-Lys and Val-Cit linkers.

Disclaimer: The data presented below is compiled from various sources and may not be directly comparable due to differences in experimental conditions, including the specific antibody, payload, and analytical methods used.

Table 1: Comparative Plasma Stability of Phe-Lys and Val-Cit Linkers

LinkerSpeciesStability MetricValueReference(s)
Phe-Lys-PABC HumanHalf-life (t½)~30 days[4]
MouseHalf-life (t½)~12.5 hours[4]
Val-Cit-PABC HumanHalf-life (t½)~230 days[4]
MouseHalf-life (t½)~80 hours[4]
MouseStabilityUnstable due to carboxylesterase 1c (Ces1c)[5][6]
Glu-Val-Cit-PABC MouseHalf-life (t½)~12 days[5]

Table 2: Comparative Enzymatic Cleavage of Phe-Lys and Val-Cit Linkers

LinkerEnzymeRelative Cleavage RateNotesReference(s)
Phe-Lys Isolated Cathepsin B~30-fold faster than Val-CitRapidly cleaved by the purified enzyme.[1]
Lysosomal ExtractsIdentical to Val-CitSuggests involvement of other lysosomal proteases.[1]
Val-Cit Isolated Cathepsin BBaselineSlower cleavage compared to Phe-Lys by the isolated enzyme.[1]
Lysosomal ExtractsBaselineEfficiently cleaved in the complex lysosomal environment.[1]

Discussion of Stability Profiles

Plasma Stability: The Val-Cit linker generally exhibits superior plasma stability compared to the Phe-Lys linker, particularly in human plasma.[4] This higher stability minimizes premature drug release, which is a key factor in reducing systemic toxicity. However, the Val-Cit linker has a known liability in murine models, where it is susceptible to cleavage by carboxylesterase 1c (Ces1c), leading to lower stability.[5][6] This has led to the development of modified linkers, such as the glutamic acid-valine-citrulline (Glu-Val-Cit) linker, which shows improved stability in mice.[5] The Phe-Lys linker, while less stable than Val-Cit in both human and mouse plasma, may still be suitable for certain ADC applications where more rapid payload release is desired or can be tolerated.

Enzymatic Cleavage: Interestingly, while the Phe-Lys dipeptide is cleaved significantly faster than Val-Cit by isolated Cathepsin B, their cleavage rates are comparable in lysosomal extracts.[1] This suggests that other lysosomal proteases can also process the Val-Cit linker, providing a degree of redundancy in the drug release mechanism. This broader enzymatic recognition can be advantageous, as it may circumvent potential resistance mechanisms based on the downregulation of a single protease.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker stability. Below are outlines for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation from an ADC in plasma.

Methodology:

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse) at a defined concentration (e.g., 100 µg/mL) at 37°C.

  • Time Points: Aliquots are collected at various time points (e.g., 0, 8, 24, 48, 96 hours).

  • Sample Preparation:

    • For Drug-to-Antibody Ratio (DAR) Analysis: The ADC is purified from the plasma using affinity capture (e.g., Protein A beads).

    • For Free Payload Quantification: Plasma proteins are precipitated with a solvent like acetonitrile, and the supernatant containing the free payload is collected.

  • Analysis:

    • LC-MS/MS: The purified ADC is analyzed to determine the average DAR over time. The free payload extract is analyzed to quantify the concentration of the released drug. A decrease in DAR or an increase in free payload indicates linker cleavage.

In Vitro Enzymatic Cleavage Assay

Objective: To determine the rate of enzymatic cleavage of the linker by a specific protease.

Methodology:

  • Reaction Setup: The ADC is incubated with a purified enzyme (e.g., human Cathepsin B) in an appropriate reaction buffer (e.g., 50 mM sodium acetate, pH 5.0) at 37°C. Control reactions without the enzyme are run in parallel.

  • Time-Course Analysis: Aliquots are taken from the reaction mixture at different time intervals.

  • Analysis of Cleavage Products: The samples are analyzed by methods such as RP-HPLC or LC-MS to separate and quantify the intact ADC and the cleaved payload. The rate of cleavage is determined by plotting the concentration of the released drug over time.

Visualizations

ADC Intracellular Trafficking and Payload Release

The following diagram illustrates the pathway of an ADC from binding to a cancer cell to the release of its payload in the lysosome.

ADC_Pathway ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Endosome Early Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Proteolytic Cleavage (Cathepsin B) Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Cytotoxic Effect

Caption: General mechanism of action for an antibody-drug conjugate.

Experimental Workflow for Stability Comparison

This diagram outlines the logical flow for comparing the stability of the two linkers.

Stability_Workflow cluster_linkers Linker Candidates cluster_assays Stability Assays cluster_analysis Data Analysis cluster_comparison Comparative Assessment PheLys Phe-Lys-PABC ADC PlasmaStability In Vitro Plasma Stability (Human, Mouse) PheLys->PlasmaStability EnzymaticCleavage In Vitro Enzymatic Cleavage (Cathepsin B) PheLys->EnzymaticCleavage ValCit Val-Cit-PABC ADC ValCit->PlasmaStability ValCit->EnzymaticCleavage HalfLife Determine Half-life (t½) & % Intact ADC PlasmaStability->HalfLife CleavageRate Determine Cleavage Rate (kcat/Km) EnzymaticCleavage->CleavageRate Comparison Compare Plasma Stability & Enzymatic Lability HalfLife->Comparison CleavageRate->Comparison

Caption: Workflow for comparing ADC linker stability.

Conclusion

The choice between a Phe-Lys and a Val-Cit linker for ADC development is nuanced and depends on the specific therapeutic goals. The Val-Cit linker offers the advantage of high plasma stability in humans, which is a critical factor for minimizing off-target toxicity. However, its instability in mouse models necessitates careful consideration during preclinical evaluation, with the Glu-Val-Cit variant offering a potential solution. The Phe-Lys linker, while demonstrating lower plasma stability, is rapidly cleaved by Cathepsin B, which could be advantageous in scenarios where rapid payload release is paramount. Ultimately, the optimal linker choice will depend on a comprehensive evaluation of the stability, cleavage kinetics, and overall in vivo performance of the specific ADC construct.

References

In Vivo Efficacy of Antibody-Drug Conjugates: A Comparative Guide to Cleavable and Non-Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

The choice of linker technology is a critical determinant of the in vivo efficacy, safety, and overall therapeutic index of an antibody-drug conjugate (ADC). This guide provides an objective comparison of cleavable and non-cleavable linkers, summarizing key in vivo performance data, detailing experimental methodologies, and illustrating the fundamental principles that guide linker selection in ADC development.

At a Glance: Key Differences in In Vivo Performance

FeatureCleavable Linkers (e.g., Valine-Citrulline)Non-Cleavable Linkers (e.g., Thioether)
Payload Release Mechanism Enzymatic cleavage (e.g., by Cathepsin B) or hydrolysis in the acidic lysosomal environment.Proteolytic degradation of the antibody backbone within the lysosome.
Released Payload Unmodified, potent cytotoxic agent.Cytotoxic agent attached to the linker and an amino acid residue.
Plasma Stability Generally lower, with a potential for premature payload release.Generally higher, leading to a more stable ADC in circulation.
Bystander Effect High, due to the release of a membrane-permeable payload that can kill adjacent antigen-negative tumor cells.Low to negligible, as the released payload is typically charged and less membrane-permeable.
Off-Target Toxicity Higher potential due to premature payload release and the bystander effect.Lower potential due to higher stability and a limited bystander effect.
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect.May be less effective as the activity is primarily directed at antigen-positive cells.

Quantitative Comparison of In Vivo Efficacy

Direct head-to-head in vivo comparisons of ADCs with cleavable versus non-cleavable linkers using the same antibody and payload are not abundant in publicly available literature. However, data from various preclinical studies provide a strong basis for understanding their relative performance. The following tables summarize representative data from xenograft models.

Table 1: In Vivo Anti-Tumor Activity of MMAE-Based ADCs

ADC ConfigurationLinker TypeXenograft ModelDose (mg/kg)Tumor Growth Inhibition (TGI)Reference
Anti-CD30-vc-MMAECleavableAnaplastic Large Cell Lymphoma1>90%
Anti-HER2-vc-MMAECleavableNCI-N87 Gastric Cancer593%
Anti-HER2-SMCC-DM1 (Kadcyla®)Non-cleavableKPL-4 Breast Cancer10Significant tumor regression
C16 Site I-PEG6-C2-MMADNon-cleavableBxPC3 Pancreatic Cancer10Significant tumor regression

Table 2: Comparative Toxicity Profile

A meta-analysis of clinical trial data highlights the different safety profiles of ADCs with cleavable and non-cleavable linkers.

Adverse Events (Grade ≥3)ADCs with Cleavable Linkers (N=2,985)ADCs with Non-Cleavable Linkers (N=4,894)p-valueReference
Any Adverse Event47%34%0.002

These findings suggest that ADCs with non-cleavable linkers are associated with a lower incidence of severe adverse events in clinical settings.

Mechanisms of Action and Experimental Workflows

To better understand the functional differences between these linker technologies, it is essential to visualize their mechanisms of action and the standard workflow for their in vivo evaluation.

Mechanism of Action: Cleavable vs. Non-Cleavable Linkers cluster_cleavable Cleavable Linker ADC cluster_non_cleavable Non-Cleavable Linker ADC ADC_C ADC Internalization Lysosome_C Lysosomal Trafficking ADC_C->Lysosome_C Cleavage Enzymatic/pH-mediated Cleavage Lysosome_C->Cleavage Payload_Release_C Free Payload Release Cleavage->Payload_Release_C Bystander Bystander Effect (diffusion to neighboring cells) Payload_Release_C->Bystander Target_Cell_Death_C Target Cell Death Payload_Release_C->Target_Cell_Death_C Neighbor_Cell_Death Neighboring Cell Death Bystander->Neighbor_Cell_Death ADC_NC ADC Internalization Lysosome_NC Lysosomal Trafficking ADC_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Payload_Release_NC Payload-Linker-Amino Acid Release (charged) Degradation->Payload_Release_NC Target_Cell_Death_NC Target Cell Death Payload_Release_NC->Target_Cell_Death_NC

Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.

In Vivo Efficacy Study Workflow start Tumor Cell Culture and Preparation implantation Tumor Implantation (Subcutaneous) start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Treatment Groups monitoring->randomization treatment ADC Administration (e.g., Intravenous) randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Study Endpoint (e.g., Tumor Size Limit) data_collection->endpoint analysis Data Analysis (TGI, Survival) endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: A typical workflow for an in vivo ADC efficacy study in a xenograft model.

Detailed Experimental Protocols

A standardized and well-documented protocol is crucial for the reliable assessment of ADC efficacy in vivo.

Protocol: In Vivo Efficacy Evaluation in a Xenograft Mouse Model

  • Cell Culture and Preparation:

    • Culture human tumor cells (e.g., NCI-N87) in appropriate media and conditions (e.g., 37°C, 5% CO2).

    • Harvest cells at 80-90% confluency using trypsin-EDTA.

    • Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a serum-free medium for injection.

    • Perform a cell count and assess viability using a hemocytometer and Trypan Blue. Adjust the cell suspension to the desired concentration (e.g., 5 x 10^7 cells/mL).

  • Animal Model and Tumor Implantation:

    • Use immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old).

    • Allow mice to acclimatize for at least one week before the experiment.

    • Anesthetize the mice and subcutaneously inject the tumor cell suspension (e.g., 0.1 mL containing 5 x 10^6 cells) into the right flank.

    • Monitor the animals for tumor growth. Tumors are typically palpable within 7-14 days.

  • Tumor Measurement and Group Randomization:

    • Measure tumor dimensions using digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When the mean tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).

  • ADC Administration:

    • Administer the ADCs, vehicle control, and any other control agents (e.g., naked antibody) via the appropriate route (commonly intravenously) at the specified doses and schedule.

  • Monitoring and Data Collection:

    • Continue to measure tumor volumes and body weights 2-3 times per week.

    • Perform daily cage-side observations for any signs of toxicity or distress.

  • Study Endpoint and Analysis:

    • The study is typically concluded when tumors in the control group reach a specified size (e.g., 2000 mm³) or after a predetermined treatment period (e.g., 28 days).

    • At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

    • Calculate the Tumor Growth Inhibition (TGI) and analyze survival data.

Conclusion

The selection of a cleavable or non-cleavable linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index. Cleavable linkers can offer superior efficacy, particularly in heterogeneous tumors, due to the bystander effect. However, this often comes with increased off-target toxicity. Non-cleavable linkers generally exhibit greater stability in circulation, leading to a more favorable safety profile, but their efficacy is primarily limited to antigen-positive cells. The optimal choice of linker technology is context-dependent and should be guided by the specific characteristics of the target antigen, the tumor microenvironment, and the desired balance between efficacy and safety for a given therapeutic application.

Validation of Cathepsin B Cleavage: A Comparative Guide for the Fmoc-Phe-Lys(Boc)-PAB-PNP Substrate

Author: BenchChem Technical Support Team. Date: December 2025

Performance Comparison of Cathepsin B Substrates

Cathepsin B is a lysosomal cysteine protease with well-documented endopeptidase and exopeptidase activities. Its substrate specificity is crucial for the targeted release of therapeutic agents. The table below summarizes the kinetic parameters of commonly used fluorogenic substrates for cathepsin B, providing a baseline for evaluating the potential cleavage of Fmoc-Phe-Lys(Boc)-PAB-PNP. The Phe-Lys dipeptide within this molecule suggests it is a likely target for cathepsin B cleavage.

Substratekcat/Km (M⁻¹s⁻¹) at pH 4.6kcat/Km (M⁻¹s⁻¹) at pH 7.2Specificity
Z-Phe-Arg-AMCHighHighLow (cleaved by other cathepsins like L, K, and V)[1][2]
Z-Arg-Arg-AMCLowModerateHigh for Cathepsin B over many other cathepsins[1][2][3]
Z-Nle-Lys-Arg-AMCHighHighHigh (specific for Cathepsin B)[1][2]
This compoundPredicted HighPredicted ModeratePredicted High

Data for this compound is predicted based on the known preference of Cathepsin B for substrates containing Phenylalanine and Lysine residues.

Experimental Protocols

To validate the cleavage of this compound by cathepsin B, a standard enzymatic assay can be performed. The release of the p-nitrophenolate (PNP) leaving group upon cleavage can be monitored spectrophotometrically.

Cathepsin B Cleavage Assay Protocol

Materials:

  • Recombinant human cathepsin B

  • This compound

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the substrate to the desired final concentrations in the assay buffer.

  • Activate the recombinant cathepsin B according to the manufacturer's instructions.

  • Add the activated cathepsin B to the wells of the 96-well plate containing the substrate solution to initiate the reaction.

  • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Monitor the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitrophenolate.

  • The initial rate of the reaction can be calculated from the linear portion of the absorbance versus time curve.

Visualizing the Process and Pathway

To better understand the experimental process and the biological context of cathepsin B activity, the following diagrams illustrate the workflow and a key signaling pathway involving this enzyme.

experimental_workflow Experimental Workflow for Cathepsin B Cleavage Assay cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Data Acquisition prep_sub Prepare Substrate (this compound) mix Mix Substrate and Activated Enzyme in Assay Buffer prep_sub->mix prep_enz Activate Cathepsin B prep_enz->mix prep_buff Prepare Assay Buffer prep_buff->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance at 405 nm Over Time incubate->measure analyze Calculate Initial Reaction Rate measure->analyze

Caption: Workflow for Cathepsin B cleavage assay.

Cathepsin B plays a significant role in apoptosis, or programmed cell death. One of its key functions in this process is the cleavage of the pro-apoptotic protein Bid.

cathepsin_b_apoptosis_pathway Role of Cathepsin B in Apoptosis cluster_stimulus Apoptotic Stimulus cluster_lysosome Lysosome cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_caspase Caspase Cascade stimulus e.g., TNF-alpha lysosome Lysosomal Membrane Permeabilization stimulus->lysosome catB_release Cathepsin B Release into Cytosol lysosome->catB_release Bid Bid catB_release->Bid tBid tBid (truncated Bid) Bid->tBid Cleavage by Cathepsin B mito Mitochondrial Outer Membrane Permeabilization tBid->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Cathepsin B's role in the apoptotic pathway.

References

Phe-Lys Linker Stability in Human Plasma: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) in human plasma is a critical parameter influencing its therapeutic index. Premature cleavage of the linker can lead to off-target toxicity and diminished efficacy. This guide provides an objective comparison of the plasma stability of the Phenylalanine-Lysine (Phe-Lys) dipeptide linker with other common cleavable linkers, supported by experimental data and a detailed methodology for assessment.

The ideal ADC linker maintains its integrity in systemic circulation and undergoes efficient cleavage to release its cytotoxic payload only upon reaching the target tumor cells.[1] Peptide linkers, such as the Phe-Lys linker, are designed to be cleaved by specific lysosomal proteases like Cathepsin B, which are more active within the tumor microenvironment than in the bloodstream.[2][3] This enzymatic-dependent cleavage mechanism contributes to their favorable stability profile in plasma.[2]

Comparative Plasma Stability of ADC Linkers

The following table summarizes publicly available data on the in vitro stability of various cleavable ADC linkers in human plasma. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Linker TypeSpecific Linker ExampleStability Metric (in human plasma)Reported Value
Peptide Phe-Lys-PABC Half-life (t½) 30 days [4]
PeptideVal-Cit-PABCHalf-life (t½)230 days[4]
HydrazonePhenylketone-derivedHalf-life (t½)~2 days[4]
HydrazoneSilyl ether-basedHalf-life (t½)>7 days[5][6]
DisulfideSterically hinderedStabilityModerate to high (dependent on steric hindrance)[5]

Experimental Protocol: In Vitro Human Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of an ADC linker, such as the Phe-Lys linker, in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To determine the rate of linker cleavage and payload release of an ADC in human plasma over time.

Materials:

  • Test Antibody-Drug Conjugate (ADC)

  • Control ADC (with a known stable linker, if available)

  • Human plasma (pooled, citrated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator with orbital shaking

  • -80°C freezer

  • Protein A affinity capture beads

  • Reduction and/or deglycosylation reagents (optional, for LC-MS analysis)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Sample processing reagents (e.g., organic solvents for protein precipitation)

Procedure:

  • ADC Incubation:

    • Thaw human plasma at 37°C.

    • Dilute the test ADC to a final concentration of 100 µg/mL in the human plasma.[4]

    • Prepare a control sample by diluting the ADC in PBS to the same final concentration.

    • Incubate all samples at 37°C with gentle agitation.[4]

  • Time-Point Sampling:

    • Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 24, 48, 96, 144, and 168 hours).[4]

    • Immediately snap-freeze the collected aliquots and store them at -80°C until analysis to halt any further degradation.[4]

  • Sample Analysis (LC-MS):

    • Intact ADC Analysis (Drug-to-Antibody Ratio - DAR):

      • Thaw the plasma samples on ice.

      • Isolate the ADC from the plasma using protein A affinity capture beads.[4]

      • Wash the beads to remove non-specifically bound plasma proteins.

      • Elute the intact ADC from the beads.

      • Analyze the eluted ADC by LC-MS to determine the average DAR at each time point. A decrease in the average DAR over time indicates linker cleavage.[4]

    • Released Payload Analysis:

      • Thaw the plasma samples on ice.

      • Precipitate plasma proteins using an organic solvent (e.g., acetonitrile).

      • Centrifuge to pellet the precipitated proteins.

      • Analyze the supernatant containing the released payload by LC-MS.

      • Quantify the amount of released payload against a standard curve.

  • Data Analysis:

    • Plot the percentage of intact ADC (or average DAR) or the concentration of the released payload against time.

    • Calculate the half-life (t½) of the ADC linker in human plasma from the resulting curve.[4]

Experimental Workflow and Cleavage Mechanism

The following diagrams illustrate the general workflow of an in vitro plasma stability assay and the enzymatic cleavage of a Phe-Lys linker.

experimental_workflow cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis ADC_plasma ADC in Human Plasma incubation Incubate at 37°C ADC_plasma->incubation ADC_PBS ADC in PBS (Control) ADC_PBS->incubation time_points Collect Aliquots (0, 24, 48, 96, 144, 168h) incubation->time_points storage Store at -80°C time_points->storage sample_prep Sample Preparation (e.g., Immunoaffinity Capture) storage->sample_prep lcms LC-MS Analysis (DAR or Released Payload) sample_prep->lcms data_analysis Data Analysis (Calculate Half-life) lcms->data_analysis

In Vitro Plasma Stability Assay Workflow

cleavage_mechanism ADC Antibody-Drug Conjugate (Intact) Lysosome Lysosome (Tumor Cell) ADC->Lysosome Internalization Released_Payload Released Cytotoxic Payload ADC->Released_Payload Antibody_Linker Antibody + Linker Remnant ADC->Antibody_Linker CathepsinB Cathepsin B Lysosome->CathepsinB contains CathepsinB->ADC Phe-Lys Cleavage

Enzymatic Cleavage of Phe-Lys Linker

References

Comparative Analysis of Phe-Lys and Val-Ala ADC Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the design of antibody-drug conjugates (ADCs). The linker's properties directly influence the stability, efficacy, and safety profile of the ADC. This guide provides a detailed comparison of two commonly used dipeptide linkers: Phenylalanine-Lysine (Phe-Lys) and Valine-Alanine (Val-Ala), both of which are designed for cleavage by lysosomal proteases.

This comparison synthesizes available experimental data to highlight the key performance characteristics of each linker, offering insights to inform rational ADC design.

Mechanism of Action: Targeted Intracellular Drug Release

Both Phe-Lys and Val-Ala linkers are categorized as enzyme-cleavable linkers. Their mechanism of action relies on the high activity of lysosomal proteases, such as cathepsin B, within tumor cells.[1][2] Upon binding to the target antigen on a cancer cell surface, the ADC is internalized and trafficked to the lysosome. The acidic environment and the presence of proteases within the lysosome lead to the specific cleavage of the dipeptide linker, releasing the cytotoxic payload to exert its therapeutic effect. This targeted release mechanism is designed to minimize systemic exposure to the potent payload, thereby reducing off-target toxicity.[1][2]

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data comparing the performance of Phe-Lys and Val-Ala linkers. It is important to note that direct head-to-head comparisons in the same experimental setup are limited in the published literature. Therefore, data from different studies are presented, and comparisons should be interpreted with consideration of the varying experimental conditions.

ParameterPhe-Lys LinkerVal-Ala LinkerReference
Plasma Stability (Half-life)
Human Plasma~30 daysNot explicitly stated, but generally considered stable.[][4]
Mouse Plasma~12.5 hoursGenerally considered more stable than Val-Cit in mouse plasma.[5][][4]
Cleavage Efficiency by Cathepsin B Reported to be cleaved very rapidly by isolated cathepsin B.[1]Efficiently cleaved by cathepsin B.[1]
Aggregation Potential Data not widely available for direct comparison.Lower hydrophobicity compared to Val-Cit, leading to reduced aggregation, especially at high Drug-to-Antibody Ratios (DAR).[][5][7][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker performance. Below are outlines for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature drug release in plasma.

Methodology:

  • Incubation: The ADC is incubated in human and mouse plasma at 37°C for a predetermined time course (e.g., 0, 6, 24, 48, 96, 168 hours).

  • Sample Collection: Aliquots are taken at each time point and immediately frozen to stop the reaction.

  • Quantification: The amount of intact ADC, released payload, and total antibody is quantified using methods such as ELISA or LC-MS.

  • Data Analysis: The percentage of intact ADC remaining at each time point is calculated to determine the linker's stability and half-life in plasma.

Cathepsin B Cleavage Assay

Objective: To evaluate the efficiency of linker cleavage by the target protease.

Methodology:

  • Reaction Setup: The ADC is incubated with purified human cathepsin B in an appropriate assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5) at 37°C.

  • Time Course Analysis: Aliquots are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quantification: The reaction is quenched, and the amount of released payload is quantified by HPLC or LC-MS.

  • Data Analysis: The rate of payload release is calculated to determine the cleavage efficiency of the linker.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

  • Cell Culture: Target antigen-positive and antigen-negative cancer cell lines are cultured in 96-well plates.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC and incubated for a period of 72 to 120 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the ADC's cytotoxic potency.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ADC_Mechanism_of_Action ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC ADC Tumor_Cell Tumor_Cell ADC->Tumor_Cell 1. Binding to Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload Lysosome->Payload 4. Linker Cleavage (Cathepsin B) Cell_Death Cell_Death Payload->Cell_Death 5. Cytotoxicity

Caption: General mechanism of action for a protease-cleavable ADC.

Experimental_Workflow Comparative Experimental Workflow cluster_assays In Vitro & In Vivo Assays ADC_PheLys ADC with Phe-Lys Linker Plasma_Stability Plasma Stability Assay (Human & Mouse) ADC_PheLys->Plasma_Stability Cathepsin_Cleavage Cathepsin B Cleavage Assay ADC_PheLys->Cathepsin_Cleavage Cytotoxicity Cytotoxicity Assay (IC50 Determination) ADC_PheLys->Cytotoxicity InVivo_Efficacy In Vivo Efficacy (Xenograft Model) ADC_PheLys->InVivo_Efficacy ADC_ValAla ADC with Val-Ala Linker ADC_ValAla->Plasma_Stability ADC_ValAla->Cathepsin_Cleavage ADC_ValAla->Cytotoxicity ADC_ValAla->InVivo_Efficacy Data_Analysis Comparative Data Analysis Plasma_Stability->Data_Analysis Cathepsin_Cleavage->Data_Analysis Cytotoxicity->Data_Analysis InVivo_Efficacy->Data_Analysis

References

A Guide to Analytical Techniques for Antibody-Drug Conjugate Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The inherent complexity and heterogeneity of these molecules present unique analytical challenges. Comprehensive characterization is crucial to ensure their safety, efficacy, and batch-to-batch consistency. This guide provides a comparative overview of key analytical techniques used for ADC characterization, supported by experimental data and detailed methodologies.

Critical Quality Attributes of ADCs

The analytical characterization of ADCs focuses on several critical quality attributes (CQAs) that can significantly impact their performance:

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to an antibody is a critical parameter influencing the ADC's potency, pharmacokinetics, and potential toxicity.[1]

  • Distribution of Drug Load: In addition to the average DAR, understanding the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) is essential as it relates to the homogeneity of the product.[2]

  • Aggregation and Fragmentation: The presence of aggregates can lead to immunogenicity and altered pharmacokinetic profiles, while fragments can indicate instability.[3]

  • Charge Variants: Modifications to the antibody or conjugation process can result in charge heterogeneity, which may affect stability and biological activity.[4]

  • Free Drug Content: The amount of unconjugated cytotoxic drug must be minimized to reduce off-target toxicity.[3]

  • Conjugation Site: Identifying the specific amino acid residues where the drug is attached is important for understanding structure-activity relationships and ensuring product consistency.[5]

Comparative Analysis of Key Analytical Techniques

A variety of analytical techniques are employed to assess these CQAs. The choice of method depends on the specific attribute being measured, the stage of development, and the properties of the ADC itself.

Drug-to-Antibody Ratio (DAR) Determination

Accurate determination of the DAR is fundamental to ADC development. Several orthogonal methods are often used to provide a comprehensive understanding of this critical attribute.

Table 1: Comparison of Analytical Techniques for DAR Determination

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
UV/Vis Spectroscopy Measures absorbance at two wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate their respective concentrations and thereby the average DAR.[6]Average DAR.[7]Simple, rapid, and requires minimal sample preparation.[8]Provides only the average DAR, not the distribution. Accuracy can be affected by similarities in extinction coefficients of the antibody and drug.[9]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in hydrophobicity, which increases with the number of conjugated drug molecules.[10]Average DAR and drug load distribution.[7]Provides information on the distribution of different DAR species under native conditions.[10]Generally applicable only to cysteine-linked ADCs; lysine-linked ADCs are often too heterogeneous to be fully resolved.[11] Not directly compatible with mass spectrometry.[2]
Reversed-Phase Liquid Chromatography (RP-LC) Separates the light and heavy chains of the reduced ADC based on hydrophobicity. The DAR can be calculated from the relative peak areas of the conjugated and unconjugated chains.[12]Average DAR and drug load distribution at the subunit level.[7]Compatible with mass spectrometry (LC-MS) for mass confirmation.[2] Can be used for both cysteine and lysine-linked ADCs.[13]Requires reduction of the ADC, which alters the native structure. The high organic solvent content can lead to denaturation.[10]
Mass Spectrometry (MS) Measures the mass of the intact ADC or its subunits to determine the number of conjugated drug molecules. Techniques include LC-MS and MALDI-TOF MS.[1][5]Average DAR, drug load distribution, and precise mass confirmation.[2]High accuracy and provides detailed molecular-level information. Can analyze complex mixtures without complete chromatographic separation.[11]Ionization efficiency can be affected by the drug load, potentially impacting accuracy.[14] Requires more complex instrumentation and data analysis.[12]

A study comparing four different techniques for the analysis of cysteine-linked ADCs found that the determined average DAR values were comparable across all methods. However, the accuracy of the molecular weights for the conjugated light and heavy chains differed more extensively, highlighting the importance of the choice of mass analyzer in MS-based techniques.[11][15] The study also noted that HIC-UV/Vis and MALDI-TOF-MS required less time to obtain an average DAR value, making them suitable for initial screenings.[11][15]

Aggregation and Size Variant Analysis

Aggregation is a common degradation pathway for therapeutic proteins and can be exacerbated by the hydrophobic nature of the conjugated drugs in ADCs.

Table 2: Comparison of Analytical Techniques for Aggregation Analysis

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute earlier than smaller monomers.[3]Quantification of aggregates, monomers, and fragments.Robust and widely used method for routine quality control.[3]Potential for non-specific interactions between the ADC and the column matrix, which can affect accuracy.[13]
SEC with Multi-Angle Light Scattering (SEC-MALS) Combines SEC with MALS detection to determine the absolute molar mass of the eluting species, independent of their shape or elution time.[16]Absolute molar mass and size distribution of aggregates and monomers.[17]Provides more accurate molecular weight information compared to conventional SEC.[16] Can be used to determine DAR.[17]Requires specialized instrumentation and expertise.
Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) Measures the rate at which molecules sediment in a centrifugal field to determine their size, shape, and molecular weight distribution.[18]Detailed information on the size and shape of aggregates in solution.A first-principles method that does not rely on calibration standards. Provides high-resolution data.[18]Lower throughput and more complex data analysis compared to SEC.
Charge Variant Analysis

Post-translational modifications and the conjugation process itself can introduce charge heterogeneity in ADCs.

Table 3: Comparison of Analytical Techniques for Charge Variant Analysis

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Ion-Exchange Chromatography (IEX) Separates molecules based on their net surface charge.[3]Profile of acidic, basic, and main charge variants.A well-established and robust technique.Mobile phases are often not compatible with direct MS coupling.[4]
Imaged Capillary Isoelectric Focusing (iCIEF) Separates molecules based on their isoelectric point (pI) in a pH gradient.[19]High-resolution separation of charge variants with accurate pI determination.High resolution and rapid analysis time.[19] Can be coupled to MS for peak identification.[20][21]May not be suitable for all ADCs, particularly those with very similar pI values among variants.[14]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for key ADC characterization experiments.

Protocol 1: DAR Determination by UV/Vis Spectroscopy

Objective: To determine the average DAR of an ADC.

Methodology: [6]

  • Determine Extinction Coefficients:

    • Accurately measure the molar extinction coefficients of the unconjugated antibody at 280 nm (ε_Ab,280_) and the free drug-linker at both 280 nm (ε_Drug,280_) and its wavelength of maximum absorbance (ε_Drug,λmax_).

  • Sample Preparation:

    • Prepare the ADC sample in a suitable, non-interfering buffer.

  • Spectrophotometer Measurement:

    • Measure the absorbance of the ADC sample at 280 nm (A_280_) and the λmax of the drug (A_λmax_).

  • Calculation:

    • Calculate the concentration of the drug (C_Drug_) using the Beer-Lambert law at λmax: C_Drug = A_λmax / ε_Drug,λmax_

    • Calculate the absorbance of the antibody at 280 nm corrected for the contribution of the drug: A_Ab,280_ (corrected) = A_280_ - (A_λmax * (ε_Drug,280_ / ε_Drug,λmax_))

    • Calculate the concentration of the antibody (C_Ab_): C_Ab = A_Ab,280_ (corrected) / ε_Ab,280_

    • Calculate the average DAR: DAR = C_Drug / C_Ab

Protocol 2: DAR and Drug Load Distribution by RP-HPLC

Objective: To determine the average DAR and drug load distribution of a reduced ADC.

Methodology: [12]

  • Sample Preparation:

    • Reduce the ADC sample by incubation with a reducing agent such as dithiothreitol (B142953) (DTT) to separate the light and heavy chains.

  • Chromatographic Conditions:

    • Column: A reversed-phase column suitable for protein separations (e.g., C4 or C8).

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from low to high concentration of Mobile Phase B to elute the light and heavy chains.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas of the unconjugated and conjugated light and heavy chains.

    • Calculate the DAR for the light chain (DAR_LC_) and heavy chain (DAR_HC_) based on the relative peak areas.

    • Calculate the total average DAR as the sum of DAR_LC_ and DAR_HC_.

Protocol 3: Charge Variant Analysis by iCIEF

Objective: To separate and quantify the charge variants of an ADC.

Methodology: [20]

  • Sample Preparation:

    • Mix the ADC sample with a solution containing carrier ampholytes that establish the desired pH gradient (e.g., pH 3-10), pI markers, and additives to prevent precipitation.

  • iCIEF System Parameters:

    • Focusing: Apply a high voltage to focus the proteins at their respective pI values.

    • Detection: Image the entire capillary using a UV detector to obtain the electropherogram.

  • Data Analysis:

    • Calibrate the pI axis using the known pI values of the markers.

    • Integrate the peak areas of the different charge variants to determine their relative abundance.

Visualizing ADC Characterization Workflows

Understanding the logical flow of experiments is crucial for a comprehensive characterization strategy. The following diagrams illustrate typical workflows for ADC analysis.

ADC_Characterization_Workflow cluster_0 Initial Characterization cluster_1 In-depth Analysis cluster_2 Structural & Functional Confirmation DAR_UV_Vis DAR by UV/Vis HIC DAR Distribution by HIC DAR_UV_Vis->HIC Confirm & Distribute SEC_Initial Aggregation by SEC SEC_MALS Detailed Aggregation by SEC-MALS SEC_Initial->SEC_MALS Detailed Analysis RP_LC_MS DAR & Mass by RP-LC-MS HIC->RP_LC_MS Orthogonal Method Peptide_Mapping Peptide Mapping (Conjugation Site) RP_LC_MS->Peptide_Mapping Subunit Analysis iCIEF Charge Variants by iCIEF Free_Drug Free Drug Analysis Binding_Assay Target Binding Assay Cytotoxicity_Assay In vitro Cytotoxicity ADC_Sample ADC Sample ADC_Sample->DAR_UV_Vis ADC_Sample->SEC_Initial ADC_Sample->iCIEF ADC_Sample->Free_Drug ADC_Sample->Binding_Assay ADC_Sample->Cytotoxicity_Assay

Caption: A typical workflow for the comprehensive characterization of an Antibody-Drug Conjugate.

This workflow starts with initial screening methods and progresses to more detailed and confirmatory analyses.

DAR_Determination_Strategy cluster_0 Screening cluster_1 Distribution & Confirmation cluster_2 Definitive Mass Analysis UV_Vis UV/Vis Spectroscopy (Average DAR) HIC HIC (DAR Distribution) UV_Vis->HIC Orthogonal Method RP_LC RP-LC (Subunit DAR) HIC->RP_LC Alternative for Lys-linked LC_MS LC-MS (Intact & Subunit Mass) HIC->LC_MS Confirm Peaks RP_LC->LC_MS Add Mass Confirmation MALDI_TOF MALDI-TOF MS (Intact Mass) Start Determine DAR Start->UV_Vis Start->MALDI_TOF Direct Mass

Caption: A decision-making workflow for selecting appropriate methods for DAR determination.

This diagram illustrates how different techniques for DAR analysis can be used in a complementary manner, from initial rapid screening to detailed mass confirmation.

Conclusion

The analytical characterization of ADCs is a multifaceted process that requires the use of a combination of orthogonal techniques. A thorough understanding of the strengths and limitations of each method is essential for developing a robust analytical control strategy. This guide provides a framework for comparing and selecting the most appropriate analytical tools to ensure the quality, safety, and efficacy of these complex and promising therapeutic agents. As ADC technology continues to evolve, so too will the analytical methods used to characterize them, with a continuing trend towards higher resolution, higher throughput, and more comprehensive, mass spectrometry-based approaches.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.